4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWDJZYQDNHQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352774 | |
| Record name | 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588678-16-4 | |
| Record name | 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Introduction and Rationale
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a derivative of vanillin, represents a class of substituted benzaldehydes with significant potential in medicinal chemistry and materials science. The core structure, combining a benzaldehyde moiety with a methoxy group and a chlorobenzyl ether, offers a versatile scaffold for the synthesis of novel compounds. For instance, the related compound 3-ethoxy-4-methoxybenzaldehyde serves as a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. The aldehyde functional group is a crucial building block for forming Schiff bases and other complex molecules, while the chlorinated benzyl group can influence lipophilicity, metabolic stability, and binding interactions with biological targets.[1]
A thorough understanding of the physicochemical properties of this compound is the bedrock of its application. It governs critical parameters such as reaction kinetics, purification strategies, formulation development, and bioavailability. This guide provides a comprehensive overview of the predicted properties of this compound and outlines the definitive experimental protocols required for their empirical validation. As a Senior Application Scientist, my approach is to not only present data but to illuminate the causality behind the experimental design, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity.
-
IUPAC Name: this compound
-
Synonyms: 3-Chlorobenzyl isovanillin ether
-
Molecular Formula: C₁₅H₁₃ClO₃
-
Molecular Weight: 276.71 g/mol
Molecular Structure Diagram
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Comparative Analysis |
| Physical State | Crystalline Solid | Aromatic aldehydes with similar molecular weights, such as 4-Benzyloxy-3-methoxybenzaldehyde (m.p. 62-64 °C) and 3-Hydroxy-4-methoxybenzaldehyde (m.p. 113-115 °C), are solids at room temperature.[2] The molecular symmetry and potential for intermolecular interactions (dipole-dipole) support a solid state. |
| Melting Point (°C) | 70 - 90 °C | The presence of the chloro-substituent is expected to increase the melting point compared to the non-substituted analogue, 4-Benzyloxy-3-methoxybenzaldehyde (62-64 °C), due to increased molecular weight and altered crystal packing forces.[2] |
| Boiling Point (°C) | > 300 °C (decomposes) | High molecular weight aromatic aldehydes generally have high boiling points.[3] However, thermal decomposition is likely at atmospheric pressure before a true boiling point is reached. |
| Aqueous Solubility | Poorly soluble | The molecule is predominantly hydrophobic due to two aromatic rings and a total of 15 carbons. While the ether and aldehyde oxygens can act as hydrogen bond acceptors, this is insufficient to overcome the large non-polar surface area. Its solubility is expected to be lower than that of benzaldehyde (approx. 6.95 g/L).[4] |
| Organic Solvent Solubility | Soluble | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, and moderately soluble in alcohols like Methanol and Ethanol, following the "like dissolves like" principle.[5] |
| pKa | No ionizable protons | The molecule lacks strongly acidic or basic functional groups. The aldehyde proton is not acidic, and there are no phenolic hydroxyls or basic amines. Therefore, it is considered a neutral compound.[6] |
Experimental Characterization: Workflow and Protocols
The following section details the necessary experimental procedures to empirically determine the physicochemical properties of this compound. The workflow is designed to be sequential, where each step confirms identity and purity, which are prerequisites for subsequent tests.
Characterization Workflow Diagram
Sources
An In-Depth Technical Guide to the Potential Biological Activities of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive framework for investigating the potential biological activities of the synthetic compound 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. As a derivative of vanillin, a well-documented bioactive natural product, this compound holds significant promise for applications in drug discovery. This document outlines the chemical rationale for its potential efficacy, drawing parallels with structurally similar molecules, and presents a detailed roadmap for its systematic evaluation. We will delve into proposed synthesis, predictive bioactivity profiling, and robust experimental protocols for assessing its anticancer, anti-inflammatory, and antioxidant properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic agents.
Introduction: The Rationale for Investigating this compound
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde renowned for its flavor and aroma, but it also possesses a spectrum of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The structural backbone of vanillin, with its aldehyde, hydroxyl, and ether functional groups, serves as a versatile scaffold for chemical modification to enhance its therapeutic potential.[3][4] The subject of this guide, this compound, is a synthetic derivative where the phenolic hydroxyl group of vanillin is etherified with a 3-chlorobenzyl group.
This modification is hypothesized to modulate the parent molecule's bioactivity in several key ways:
-
Enhanced Lipophilicity: The addition of the benzyl group increases the molecule's lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets.
-
Modified Electronic Properties: The presence of an electron-withdrawing chlorine atom on the benzyl ring can alter the electronic distribution of the entire molecule, potentially influencing its binding affinity to biological targets.
-
Steric Influence: The bulky benzyl ether group can introduce steric hindrance that may confer selectivity for certain enzymes or receptors.
Given the known bioactivities of vanillin and its derivatives, we can logically predict that this compound may exhibit significant therapeutic potential, particularly in the realms of oncology, inflammation, and oxidative stress. This guide will provide the foundational knowledge and experimental designs to rigorously test these hypotheses.
Synthesis and Characterization
The synthesis of this compound is conceptually straightforward, proceeding via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of vanillin to form a phenoxide, which then acts as a nucleophile to attack 3-chlorobenzyl chloride.
Proposed Synthetic Protocol
-
Dissolution and Deprotonation: Dissolve vanillin in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature to facilitate the formation of the vanillinate anion.
-
Nucleophilic Attack: To the stirring solution, add 3-chlorobenzyl chloride dropwise. The reaction mixture is then typically heated (e.g., to 60-80 °C) to promote the nucleophilic substitution reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups.
-
Elemental Analysis: To determine the elemental composition.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on vanillin and its derivatives, we can postulate several key biological activities for this compound.
Anticancer Potential
Vanillin and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancer.[2][5][6] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The aldehyde functional group is crucial, as it can participate in the formation of Schiff bases, which are known to possess anticancer properties.[3]
-
Hypothesized Mechanism: this compound may exert anticancer effects by inducing oxidative stress within cancer cells, leading to DNA damage and apoptosis. The lipophilic nature of the compound could facilitate its accumulation in cellular membranes, disrupting their integrity and signaling pathways. Furthermore, it may inhibit key kinases involved in cancer cell proliferation and survival.
Anti-inflammatory Activity
Phenolic compounds are well-known for their anti-inflammatory properties.[7] Vanillin and related benzaldehydes have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]
-
Hypothesized Mechanism: The compound may inhibit the activation of key inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the translocation of NF-κB to the nucleus, it could downregulate the expression of various pro-inflammatory genes.
Antioxidant Properties
The antioxidant activity of phenolic compounds is primarily attributed to their ability to scavenge free radicals.[7] While the phenolic hydroxyl group of vanillin is a key contributor to this activity, its etherification in the target molecule might reduce its direct radical scavenging capacity. However, the overall electronic properties of the molecule could still allow it to participate in redox reactions or to induce the expression of endogenous antioxidant enzymes.
-
Hypothesized Mechanism: this compound may exert antioxidant effects indirectly by upregulating the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway.
Experimental Workflows for Biological Evaluation
A systematic, multi-tiered approach is essential to validate the predicted biological activities.
General Experimental Workflow
Caption: A multi-tiered workflow for the biological evaluation of the target compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Treatment and Harvesting: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours. Harvest the cells by trypsinization.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Treatment: Pre-treat the cells with different concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance and Calculation: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Incubation: Add different concentrations of the compound to the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
Data Presentation
Table 1: Predicted IC₅₀ Values for In Vitro Assays
| Assay | Predicted Activity | Rationale |
|---|---|---|
| MTT Assay (MCF-7) | 10-50 µM | Based on the activity of other vanillin derivatives.[2] |
| NO Inhibition (RAW 264.7) | 20-100 µM | Phenolic compounds are known to inhibit NO production.[8] |
| DPPH Scavenging | >100 µM | Etherification of the phenolic hydroxyl may reduce direct scavenging. |
Proposed Signaling Pathway Interactions
Caption: Proposed mechanisms of action for the target compound in inflammatory and antioxidant pathways.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, derivative of vanillin with significant therapeutic potential. The structural modifications are rationally designed to enhance its biological activity. The experimental framework outlined in this guide provides a clear and logical path for its comprehensive evaluation as a potential anticancer, anti-inflammatory, and antioxidant agent. Successful validation of these activities in vitro will pave the way for more advanced preclinical studies, including in vivo efficacy and safety profiling, ultimately determining its viability as a novel drug candidate.
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Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules.
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules.
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A Technical Guide to the Safe Handling of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde and Related Aromatic Aldehydes
Foreword: This document provides a detailed technical guide on the safe handling, storage, and disposal of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. It is intended for researchers, chemists, and professionals in drug development and chemical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guide has been synthesized by leveraging data from closely related structural analogs, including 4-(Benzyloxy)-3-methoxybenzaldehyde and other substituted benzaldehydes. The principles and protocols outlined herein are grounded in established laboratory safety standards and expert analysis of the compound's constituent functional groups.
Section 1: Chemical & Physical Profile
Understanding the fundamental properties of a chemical is the first step in safe handling. While experimental data for the target compound is scarce, its properties can be reliably estimated based on its structure—a substituted benzaldehyde. These compounds are typically crystalline solids at room temperature with limited water solubility.
| Property | Data Summary | Source |
| Molecular Formula | C₁₅H₁₃ClO₃ | (Calculated) |
| Molecular Weight | 276.72 g/mol | (Calculated) |
| Appearance | Expected to be a beige or white-to-yellow crystalline solid.[1] | Analog Data |
| Storage Temperature | Store under inert gas (Nitrogen or Argon) at 2-8°C.[2] | Analog Data |
| Solubility | Expected to be slightly soluble in Chloroform and Ethyl Acetate.[2] | Analog Data |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong reducing agents.[3][4] | Analog Data |
Section 2: Hazard Identification and Toxicological Assessment
The primary hazards associated with substituted aromatic aldehydes like this compound are irritation to the skin, eyes, and respiratory system. This assessment is based on consistent GHS classifications for analogous compounds.[1][5]
Globally Harmonized System (GHS) Classification
The expected GHS classification necessitates the use of the "Exclamation Mark" pictogram, indicating a warning for the following hazards:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][5]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][5]
Caption: GHS pictogram and corresponding hazard statements.
Toxicological Narrative
The aldehyde functional group can react with biological macromolecules, leading to irritation at points of contact. The aromatic rings and halogen substituent contribute to the compound's lipophilicity, potentially allowing for dermal absorption. While acute oral toxicity data for close analogs suggests it is harmful if swallowed (GHS Category 4), the primary risk during standard laboratory handling is irritation from dust inhalation or direct contact.[2][6]
Section 3: Protocols for Safe Handling and Storage
A self-validating system of protocols is essential. Each step is designed to mitigate the identified risks of irritation and exposure.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Causality : To prevent inhalation of irritating dust, all manipulations must be performed in a certified chemical fume hood or a ventilated enclosure.[7]
-
Action : Ensure the fume hood sash is at the lowest practical height. Verify inward airflow before beginning work.
-
-
Personal Protective Equipment (PPE) Donning :
-
Causality : To prevent skin and eye irritation, appropriate barrier protection is mandatory.
-
Action : Don a lab coat, nitrile gloves (check for integrity), and tightly fitting safety goggles or a face shield. For weighing larger quantities, a particulate respirator (e.g., N95) is recommended.[8]
-
-
Chemical Weighing and Transfer :
-
Causality : The compound is a crystalline solid, and dust generation is the primary exposure risk.
-
Action : Use a micro-spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder. If possible, use an anti-static weighing dish.
-
-
Post-Handling Decontamination :
-
Causality : Prevents inadvertent exposure and cross-contamination of the laboratory space.
-
Action : Wipe down the spatula, weighing dish, and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of all contaminated materials in a designated solid waste container. Remove gloves and wash hands thoroughly with soap and water.[9]
-
Caption: Standard workflow for handling solid chemical irritants.
Storage Conditions
-
Integrity : Store in a tightly sealed container to prevent degradation from atmospheric moisture and oxygen.[3]
-
Location : Keep in a cool, dry, and well-ventilated area designated for chemical storage.[7]
-
Segregation : Store away from strong oxidizing agents, bases, and foodstuff containers.[3][10]
Section 4: Exposure Control & Personal Protective Equipment (PPE)
Engineering controls are the primary defense, with PPE serving as the essential final barrier.
| Control Level | Specification & Rationale |
| Engineering | Chemical Fume Hood : Mandatory for all weighing and transfer operations to contain dust and vapors.[11] Safety showers and eyewash stations must be readily accessible.[11] |
| Eye/Face Protection | Safety Goggles : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[7] |
| Skin Protection | Gloves : Nitrile gloves are suitable. Check breakthrough times with the manufacturer for prolonged direct contact.[12] Lab Coat : Wear a flame-resistant lab coat. |
| Respiratory | For routine small-scale use : A fume hood is sufficient. For large quantities or spill cleanup : Use a full-face respirator with a particulate filter (e.g., P100/FFP3).[12] |
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult or irritation persists, seek medical attention.[13]
-
Skin Contact : Take off contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[13]
-
Eye Contact : Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]
Accidental Release (Spill) Response
Caption: Emergency response flowchart for a solid chemical spill.
Protocol :
-
Evacuate and Alert : Clear the immediate area and inform others.
-
Protect : Ensure you are wearing appropriate PPE before approaching the spill.
-
Contain : Prevent further spread. For a solid, avoid actions that create dust.
-
Clean-Up : Carefully sweep or scoop the material into a labeled, sealed container for disposal.[12] Do not use a vacuum cleaner unless it is HEPA-filtered and rated for chemical dust.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Dispose of the waste according to institutional and local regulations.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
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Fragrance Creators Association. (2023). methoxybenzaldehyde, CAS Registry Number 135-02-4. Retrieved from [Link]
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PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]
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FlavorDB. (n.d.). 4-hydroxy-3-methoxybenzaldehyde (vanillin). Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). Vanillin. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a derivative of the naturally abundant vanillin, stands as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring a reactive aldehyde functionality and a strategically protected catechol-like system, offers a unique combination of reactivity and stability. The 3-chlorobenzyl ether not only serves as a robust protecting group for the phenolic hydroxyl but also introduces a modifiable handle that can influence the physicochemical and pharmacological properties of the final products.[2][3]
This document provides an in-depth guide to the synthetic applications of this compound, focusing on its role as a precursor to high-value molecular scaffolds. We will explore its utility in the construction of phosphodiesterase-4 (PDE4) inhibitors and isoquinoline alkaloids, supported by detailed, field-proven protocols and mechanistic insights.
Key Molecular Features:
| Feature | Significance in Synthesis |
| Aldehyde Group | A versatile functional group for C-C bond formation via reactions like Pictet-Spengler, Wittig, and reductive aminations.[4] |
| Methoxy Group | Influences the electronic properties of the aromatic ring and can modulate biological activity. |
| 3-Chlorobenzyl Ether | A stable protecting group for the phenolic hydroxyl, resistant to a range of reaction conditions. The chloro-substituent can be used for further functionalization and can impact ligand-receptor interactions in drug candidates.[3] |
Application in the Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors
The catechol ether moiety is a well-established pharmacophore in a significant class of anti-inflammatory drugs known as PDE4 inhibitors.[5][6] Molecules like rolipram and apremilast feature this structural motif, which is crucial for their biological activity.[7][8] this compound is an ideal starting material for the synthesis of novel PDE4 inhibitors, offering a scaffold that can be elaborated to explore structure-activity relationships.[5]
Scientific Rationale:
The synthesis of PDE4 inhibitors often involves the construction of a core heterocyclic system appended with a substituted catechol ether. The aldehyde functionality of this compound provides a key electrophilic site for building these heterocyclic cores. The 3-chlorobenzyl group can be retained in the final molecule to interact with specific residues in the enzyme's active site or can be cleaved at a later stage to reveal the free hydroxyl group, if desired.
Illustrative Synthetic Workflow: Towards a Rolipram Analogue
The following workflow outlines a general strategy for the synthesis of a rolipram analogue, leveraging the reactivity of the title compound.
Caption: Synthetic pathway to a Rolipram analogue.
Protocol 1: Horner-Wadsworth-Emmons Olefination
This protocol describes the formation of a substituted cinnamate ester, a common intermediate in the synthesis of various pharmaceutical agents.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cinnamate ester.
Application in the Synthesis of Isoquinoline Alkaloids
The tetrahydroisoquinoline skeleton is a privileged scaffold found in a vast array of naturally occurring alkaloids and synthetic pharmaceuticals with diverse biological activities.[9] The Pictet-Spengler reaction is a powerful and widely used method for the construction of this ring system, involving the condensation of a β-arylethylamine with an aldehyde or ketone.[10][11] this compound serves as a key carbonyl component to introduce a substituted benzyl group at the C1 position of the tetrahydroisoquinoline core.
Scientific Rationale:
The electron-donating nature of the methoxy and benzyloxy groups on the aromatic ring of the aldehyde facilitates the initial imine formation with a β-arylethylamine (e.g., dopamine or tryptamine derivatives). The subsequent intramolecular electrophilic aromatic substitution (the cyclization step) is also promoted by these activating groups, often allowing the reaction to proceed under mild acidic conditions.[10] The resulting 1-substituted tetrahydroisoquinoline can be a final product or a versatile intermediate for further elaboration into more complex alkaloids.
Illustrative Synthetic Workflow: Pictet-Spengler Reaction
Caption: Pictet-Spengler reaction workflow.
Protocol 2: Pictet-Spengler Synthesis of a 1-Substituted Tetrahydroisoquinoline
This protocol outlines a general procedure for the synthesis of a tetrahydroisoquinoline derivative.
Materials:
-
This compound
-
Dopamine hydrochloride
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) and dopamine hydrochloride (1.1 eq.) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add trifluoroacetic acid (0.2 eq.) to the reaction mixture and heat to reflux for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in water and neutralize with saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization to yield the pure tetrahydroisoquinoline product.
Additional Synthetic Applications: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[12][13] this compound is an excellent substrate for this reaction, allowing for the synthesis of various stilbene derivatives with potential applications in materials science and medicinal chemistry.
Protocol 3: Wittig Olefination to a Stilbene Derivative
This protocol provides a general method for the Wittig reaction.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide solution (50% w/w)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate
-
Isopropanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and benzyltriphenylphosphonium chloride (1.1 eq.) in dichloromethane.
-
Stir the mixture vigorously.
-
Slowly add the 50% sodium hydroxide solution dropwise to the rapidly stirred reaction mixture.
-
Continue to stir vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from isopropanol to obtain the pure stilbene derivative.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures relevant to drug discovery, such as PDE4 inhibitors and isoquinoline alkaloids. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with significant biological and material properties. The strategic placement of the 3-chlorobenzyl protecting group provides both stability during synthetic transformations and an opportunity for late-stage functionalization, further enhancing its appeal in modern synthetic chemistry.
References
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-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Celgene Corporation. (2021). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Borbély, A., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters.
- Wang, J., et al. (2023).
- El-Sayed, M. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Bertozzi, C. R., et al. (2012). A Pictet-Spengler ligation for protein chemical modification.
- Al-Mawali, N., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
- University of Graz. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition−Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant.
- Yoneda, A., et al. (n.d.). Vanillin and vanillin derivatives tested in this study.
- Nicolaou, K. C. (n.d.). Protecting Groups.
- O'Brien, P., et al. (n.d.).
- Wikipedia. (n.d.). Protecting group.
- Williamson, K. L. (2013).
- Carenzi, E., et al. (n.d.). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment.
- Iannitelli, A., et al. (2021). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. MDPI.
- Harianingsih, H., et al. (2021).
- Han, J., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Semantic Scholar.
- Galdino, A. F. S., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
- Shattuck, T. W. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Zhang, J. (2012). Method for preparing o-vanillin.
- Belli, F., et al. (n.d.). Tetrahydroisoquinolines, pharmaceutical compositions containing them, and their use in therapy.
- Kong, P., et al. (2018). Novel Vanillin Derivatives: Synthesis, Anti-Oxidant, DNA and Cellular Protection Properties.
- Bradley University. (n.d.). 27. A Solvent Free Wittig Reaction.
- Chiesi Farmaceutici S.p.A. (2008). Phosphodiesterase inhibitors.
- Stoyanov, S., et al. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- Grembecka, J., et al. (n.d.). Peptides and peptidoaldehydes as substrates for the Pictet-Spengler reaction. PubMed.
- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
- Soares, A. R. M., et al. (2024).
- Cumpstey, I., et al. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- van der Pijl, F., et al. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Francis, M. B., et al. (2013).
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The Strategic Utility of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde in Synthetic Chemistry: Application Notes and Protocols
This technical guide provides an in-depth exploration of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a versatile chemical intermediate. While not as extensively documented as its parent compound, vanillin, its unique structural features offer significant advantages in multi-step organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. This document will detail its synthesis, key chemical properties, and provide detailed protocols for its application, grounded in established chemical principles.
Introduction: A Protected Intermediate with Strategic Potential
This compound is a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), a naturally occurring compound widely used in the flavor, fragrance, and pharmaceutical industries[1]. The key modification in this intermediate is the protection of the phenolic hydroxyl group as a 3-chlorobenzyl ether. This structural alteration serves two primary purposes in synthetic chemistry:
-
Masking the Reactivity of the Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl in vanillin can interfere with a variety of chemical reactions. The introduction of the 3-chlorobenzyl group effectively "protects" this functionality, allowing for selective reactions at other sites of the molecule, primarily the aldehyde group.
-
Introducing a Latent Functional Handle: The benzyl ether linkage is relatively stable to a range of reaction conditions but can be cleaved under specific, controlled conditions (e.g., hydrogenolysis). The presence of a chlorine atom on the benzyl group can modulate the reactivity of this protecting group and also serves as a potential site for further chemical modification through cross-coupling reactions.
The aldehyde functional group remains available for a wide array of chemical transformations, making this compound a valuable building block for the synthesis of more complex molecular architectures.
Synthesis of this compound
The most common and efficient method for the preparation of this intermediate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide[2][3][4]. In this case, the phenoxide is generated from vanillin by deprotonation with a suitable base, which then displaces the chloride from 3-chlorobenzyl chloride.
Reaction Scheme
Caption: Williamson Ether Synthesis of the target intermediate.
Detailed Protocol
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
3-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of vanillin (1.0 equivalent) in DMF or acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 3-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl of vanillin. Stronger bases like sodium hydride could also be used but may lead to side reactions.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the oxygen atom, and are suitable for Sₙ2 reactions[5].
-
Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.
Applications as a Chemical Intermediate
The primary utility of this compound lies in its ability to undergo a variety of chemical transformations at the aldehyde group, while the phenolic hydroxyl is protected.
Synthesis of Schiff Bases
The aldehyde functionality can readily react with primary amines to form Schiff bases (imines). These compounds are valuable intermediates in their own right and have been investigated for their biological activities[6].
Caption: General scheme for Schiff base formation.
Aldol Condensation and Related Reactions
The aldehyde can participate in aldol-type condensation reactions with ketones or other enolizable carbonyl compounds to form α,β-unsaturated ketones (chalcones). These structures are precursors to various heterocyclic compounds and are of interest in medicinal chemistry.
Oxidation and Reduction of the Aldehyde
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This provides a route to substituted benzoic acid derivatives.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride. This benzyl alcohol derivative can then be used in further synthetic steps.
Potential Application in Drug Development: A Hypothetical Example
For instance, the drug Cilostazol , used to treat intermittent claudication, contains a substituted alkoxy group on a quinolinone core. While the commercial synthesis of Cilostazol follows a different route, one could envision a research program exploring analogues where a modified vanillin-derived fragment is incorporated.
Hypothetical Synthetic Pathway
The following diagram illustrates a hypothetical use of our title intermediate in a multi-step synthesis, culminating in a complex molecule. This is for illustrative purposes to showcase the strategic utility of the intermediate.
Caption: Hypothetical multi-step synthesis using the intermediate.
Physicochemical and Spectroscopic Data
Below is a summary of the expected physicochemical properties and key spectroscopic features for this compound, based on its structure and data for analogous compounds.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₃ClO₃ |
| Molecular Weight | 276.71 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Signals corresponding to aldehydic proton (~9.8 ppm), aromatic protons, benzyl protons (~5.1 ppm), and methoxy protons (~3.9 ppm). |
| ¹³C NMR | Signals for carbonyl carbon (~191 ppm), aromatic carbons, benzylic carbon (~70 ppm), and methoxy carbon (~56 ppm). |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for C=O stretch (~1680), C-O-C stretch (~1270, 1140), and aromatic C-H and C=C stretches. |
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate. Its synthesis via the Williamson ether reaction is straightforward. The strategic protection of the phenolic hydroxyl group of vanillin allows for a wide range of selective transformations at the aldehyde functionality. This makes it a useful building block for researchers and scientists engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The protocols and insights provided in this guide are intended to facilitate its effective utilization in the laboratory.
References
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-
Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]
- Method for synthesizing 3-methoxybenzaldehyde. (n.d.). Google Patents.
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (n.d.). RSC Publishing. Retrieved from [Link]
- A process for the preparation of cilostazol and of the intermediates thereof. (n.d.). Google Patents.
- Preparation method of cilostazol. (n.d.). Google Patents.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
- Efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.). Google Patents.
-
P-methoxybenzaldehyde patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Cilostazol: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]
- A process for the preparation of cilostazol and its intermediates. (n.d.). Google Patents.
-
4-hydroxy-3-methoxybenzaldehyde (vanillin). (n.d.). FlavorDB. Retrieved from [Link]
-
Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.. Retrieved from [Link]
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Application Notes and Protocols for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde in Medicinal Chemistry Research
Introduction: A Strategic Molecular Scaffold in Drug Discovery
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a synthetic aromatic aldehyde that merges two key pharmacophores: the vanillin core and a 3-chlorobenzyl moiety. The vanillin scaffold (4-hydroxy-3-methoxybenzaldehyde) is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a chlorobenzyl ether linkage is a strategic modification intended to enhance potency, modulate pharmacokinetic properties, and explore new binding interactions with biological targets. The chlorine substituent on the benzyl ring can influence electronic properties and metabolic stability, potentially leading to improved drug-like characteristics.
This document provides a comprehensive guide for researchers on the synthesis, characterization, and potential applications of this compound, complete with detailed experimental protocols to facilitate its exploration in a medicinal chemistry setting.
Part 1: Synthesis and Characterization
Rationale for Synthetic Route: The Williamson Ether Synthesis
The most direct and efficient method for preparing this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[4][5][6] In this case, the phenolic hydroxyl group of vanillin is deprotonated by a suitable base to form a phenoxide ion, which then displaces the chloride from 3-chlorobenzyl chloride.[7] This method is preferred due to its high yield, operational simplicity, and the ready availability of starting materials.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
3-Chlorobenzyl chloride[8]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
To a stirred solution of vanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium vanillate salt.
-
Add 3-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (vanillin) is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons of both rings, the benzylic methylene protons (~5.1 ppm), and the methoxy protons (~3.9 ppm). |
| ¹³C NMR | Peaks for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons, the benzylic carbon (~70 ppm), and the methoxy carbon (~56 ppm). |
| FT-IR | Characteristic absorption bands for the aldehyde C=O stretch (~1685 cm⁻¹), C-O-C ether linkages, and aromatic C-H and C=C bonds. |
| Mass Spec (HRMS) | Accurate mass measurement to confirm the elemental composition (C₁₅H₁₃ClO₃). |
Part 2: Potential Applications and Experimental Protocols
The structural features of this compound suggest several potential applications in medicinal chemistry, primarily as an antioxidant, anti-inflammatory, and anticancer agent.
Application: Antioxidant Activity
Rationale: The phenolic core of vanillin is a known antioxidant.[1] While the phenolic hydroxyl is etherified in the title compound, the overall electron-rich aromatic system may still possess radical scavenging capabilities.
Protocol: DPPH Radical Scavenging Assay This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[9][10]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (this compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a series of dilutions of the test compound and the positive control in methanol (e.g., 1 to 200 µM).
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation:
| Compound | IC₅₀ (µM) |
| This compound | Hypothetical Value |
| Ascorbic Acid (Control) | Expected Value (~5-10 µM) |
Application: Anti-inflammatory Activity
Rationale: Many vanillin derivatives exhibit anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[11][12][13]
Hypothesized Mechanism: Inhibition of NF-κB Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Protocol: Griess Assay for Nitric Oxide Production in Macrophages This protocol assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (Reagent A: Sulfanilamide in H₃PO₄; Reagent B: NED in water)
-
Sodium nitrite (NaNO₂) standard
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Application: Anticancer Activity
Rationale: Benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity against various cell lines, often inducing apoptosis and cell cycle arrest.[14][15] The combination of the vanillin scaffold and the chlorobenzyl group may lead to potent cytotoxic effects in cancer cells.
Protocol: MTT Assay for Cytotoxicity in Cancer Cells The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Materials:
-
Human cancer cell line (e.g., HL-60 - human promyelocytic leukemia cells[14], or a solid tumor line like MCF-7 - breast cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640 for HL-60) with 10% FBS
-
Test compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and doxorubicin for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HL-60 | Hypothetical Value |
| This compound | MCF-7 | Hypothetical Value |
| Doxorubicin (Control) | HL-60 | Expected Value (~0.1-1 µM) |
| Doxorubicin (Control) | MCF-7 | Expected Value (~0.5-5 µM) |
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Lin, Y. M., et al. (2007). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 15(1), 186-192.
-
ResearchGate. (2025, August 6). Vanillin Derivatives Showing Various Biological Activities. [Link]
-
PubMed Central. (2023, September 21). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. [Link]
-
National Institutes of Health. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
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ResearchGate. Substitute 4-(benzyloxy)benzaldehyde derivatives and IUPAC names. [Link]
-
PubChem. 3-Chlorobenzyl alcohol. [Link]
-
ResearchGate. Antioxidant activity by DPPH assay: in vitro protocol. [Link]
-
ResearchGate. (2025, August 6). Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives and Antipyrine-Based Heterocycles. [Link]
-
PubMed Central. (2024, December 17). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. [Link]
-
Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work?[Link]
-
MDPI. DPPH Radical Scavenging Assay. [Link]
-
PubMed. Cell sensitivity assays: the MTT assay. [Link]
-
YouTube. (2020, March 28). Williamson ether synthesis (done wrong). [Link]
-
MDPI. (2023, November 29). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. [Link]
-
T. Horton Lab. MTT Cell Assay Protocol. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
-
MDPI. (2023, November 23). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. [Link]
-
NIST WebBook. 3-Chlorobenzyl alcohol. [Link]
- Google Patents. Method for synthesizing p-methoxybenzaldehyde.
-
ResearchGate. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. [Link]
-
ChemSynthesis. 3-Chlorobenzyl alcohol. [Link]
-
ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]
-
Regulations.gov. (2022, February 21). VANILLIN. [Link]
-
ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Zen-Bio. DPPH Antioxidant Assay Kit. [Link]
-
PubChem. Vanillin. [Link]
-
International Journal of Organic Chemistry. (2021). Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole. [Link]
-
PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
-
ResearchGate. In vitro Determination of Antioxidant Activity by DPPH• Method: An approach to Unify Anticipated Report on IC50. [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Link]
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The Strategic Utility of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde in the Synthesis of Novel Schiff Bases for Drug Discovery
Introduction: A Versatile Precursor for Advanced Medicinal Chemistry
In the landscape of modern drug development, the synthesis of novel molecular scaffolds with significant biological activity is of paramount importance. Among these, Schiff bases, characterized by their azomethine group (-C=N-), represent a class of compounds with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The strategic selection of precursors is critical in tailoring the physicochemical and pharmacological properties of the final Schiff base derivatives. This guide focuses on the application of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde , a bespoke precursor designed for the synthesis of innovative Schiff bases with potential for enhanced biological efficacy.
The incorporation of a 3-chlorobenzyl ether moiety is a deliberate design choice. The methoxy group at the 3-position and the benzaldehyde functionality at the 1-position of the benzene ring provide a foundational structure reminiscent of vanillin, a well-known and biocompatible starting material.[3] The key innovation lies in the introduction of the 3-chlorobenzyl group at the 4-position. The chloro-substituent introduces lipophilicity and electronic modifications that can significantly influence the biological activity of the resulting Schiff bases, potentially enhancing their membrane permeability and interaction with biological targets. This document provides a comprehensive overview of this precursor, detailed protocols for its synthesis and subsequent use in Schiff base formation, and a discussion of the potential applications of the derived compounds in drug discovery.
Physicochemical Properties of the Precursor
While specific experimental data for this compound is not extensively published, its properties can be reliably extrapolated from closely related analogues such as 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde.[4]
| Property | Estimated Value | Source Analogue |
| Molecular Formula | C₁₅H₁₃ClO₃ | - |
| Molecular Weight | 276.71 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | General knowledge of similar compounds |
Safety Precautions: As with analogous aromatic aldehydes, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.[4]
Synthesis of the Precursor: A Guided Protocol
The synthesis of this compound can be readily achieved through a Williamson ether synthesis. This well-established reaction provides a high-yielding and straightforward route to the target molecule. A similar synthetic strategy has been successfully employed for related compounds.[5]
Reaction Scheme
Caption: Williamson ether synthesis of the precursor.
Experimental Protocol
-
Reagent Preparation: To a solution of vanillin (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Addition of Alkyl Halide: While stirring, add 3-chlorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Schiff Base Synthesis: The Core Application
The aldehyde functionality of this compound makes it an ideal substrate for condensation reactions with primary amines to form Schiff bases. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate.
General Reaction Mechanism
Caption: General scheme for Schiff base synthesis.
Protocol for Schiff Base Synthesis with an Aniline Derivative
This protocol provides a general method for the synthesis of a Schiff base from the precursor and a substituted aniline.
-
Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol.
-
Amine Addition: To this solution, add the desired primary amine (e.g., a substituted aniline, 1 equivalent).
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the mixture to room temperature, and collect the solid product by filtration.
-
Washing and Drying: Wash the precipitate with cold ethanol and dry it under vacuum.
-
Recrystallization: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals.[6]
-
Characterization: Characterize the final Schiff base using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum (typically around 1600-1650 cm⁻¹).[3]
Applications in Drug Development
Schiff bases are recognized for their diverse pharmacological activities, making them attractive candidates for drug discovery programs.[7] The unique structural features of Schiff bases derived from this compound suggest potential for several therapeutic applications.
Antimicrobial Agents
The azomethine group is often implicated in the antimicrobial activity of Schiff bases.[8] The presence of the chloro-substituent on the benzyl ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Schiff bases derived from this precursor should be screened against a panel of pathogenic bacteria and fungi to evaluate their minimum inhibitory concentrations (MICs).[9][10]
Anticancer Therapeutics
Numerous Schiff base derivatives have demonstrated promising anticancer activity.[11][12][13] The mechanism of action is often attributed to the imine linkage.[8] The synthesized Schiff bases can be evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), to determine their IC₅₀ values.[11] The 3-chlorobenzyl moiety may contribute to specific interactions with biological targets within cancer cells.
Workflow for Biological Evaluation
Caption: Workflow for assessing biological activity.
Conclusion and Future Perspectives
This compound is a strategically designed precursor that offers significant potential for the synthesis of novel Schiff bases with promising therapeutic applications. The synthetic routes to both the precursor and its derivative Schiff bases are straightforward and utilize well-established chemical principles. The deliberate inclusion of the 3-chlorobenzyl group provides a valuable handle for modulating the biological activity of the resulting compounds. Further research into the synthesis and biological evaluation of a library of Schiff bases derived from this precursor is warranted and holds the potential to yield new lead compounds for the development of next-generation antimicrobial and anticancer agents.
References
-
Al-Rubaie, A. Z., & Al-Amiery, A. A. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. ResearchGate. Available at: [Link]
-
Cojocaru, C., et al. (2013). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules. Available at: [Link]
-
Gackowska, A., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules. Available at: [Link]
-
Campolo, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics. Available at: [Link]
-
Bendale, A. R., et al. (2018). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). ResearchGate. Available at: [Link]
-
Tavman, A., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules. Available at: [Link]
-
Li, Y., & Chen, Y. (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Yusof, M. S. M., et al. (2013). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. PubChem Compound Database. Available at: [Link]
-
Al-Ghamdi, A. A., et al. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. Available at: [Link]
-
Al-Oqaili, R. M., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]
-
SID. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]
-
El-ajaily, M. M., et al. (2017). Synthesis, Characterization and Antibacterial Activityof Schiff Bases Derived from 4-Dimethylaminobenzaldehyde with Some Amino A. IOSR Journal of Applied Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Methoxybenzaldehyde: Properties, Uses, and Sourcing. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. RSC Advances. Available at: [Link]
-
de Oliveira, A. B., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules. Available at: [Link]
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Analytical techniques for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde characterization
Topic: A Multi-technique Approach for the Comprehensive Characterization of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
This compound is a key organic intermediate whose purity and structural integrity are critical for the successful synthesis of downstream products, including active pharmaceutical ingredients. This document provides a comprehensive set of analytical protocols for its definitive characterization. By employing an orthogonal suite of techniques—including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy—a complete profile of the compound's identity, purity, and structure can be established. This application note serves as a practical guide, detailing not only the step-by-step methodologies but also the scientific rationale behind the selection of each technique and its experimental parameters.
Introduction and Analytical Strategy
The subject of this guide, this compound, is a derivative of vanillin. The introduction of the 3-chlorobenzyl ether moiety imparts specific chemical properties and creates the potential for process-related impurities that must be rigorously controlled. A robust analytical strategy is therefore not merely a procedural checklist but a necessary system of validation to ensure material quality.
Our approach is built on the principle of orthogonality, where each technique provides distinct, complementary information. This ensures that no single method's limitations can obscure a potential quality issue. The overall workflow is designed to first establish purity and identity before confirming detailed structural attributes.
Figure 1: A comprehensive and orthogonal workflow for compound characterization.
Physicochemical Properties
A baseline understanding of the compound's physical properties is essential for handling, sample preparation, and interpretation of analytical data.
| Property | Expected Value | Rationale / Source |
| Molecular Formula | C₁₅H₁₃ClO₃ | Based on chemical structure. |
| Molecular Weight | 276.71 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for purified aromatic aldehydes. |
| Melting Point | 79-83 °C (approx.) | Inferred from similar benzaldehyde ethers.[1] |
| Solubility | Soluble in methanol, acetonitrile, ethyl acetate, and chlorinated solvents. Insoluble in water. | The aromatic and ether functionalities suggest solubility in common organic solvents.[1] |
Chromatographic Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. Its high resolving power enables the separation of the main analyte from starting materials, by-products, and degradants.
Causality Behind Experimental Choices
-
Technique: Reversed-phase HPLC is chosen because the analyte possesses both non-polar (aromatic rings) and polar (ether, aldehyde) characteristics, making it well-suited for retention on a C18 stationary phase.
-
Detection: The conjugated aromatic system contains a strong chromophore, making UV detection at a wavelength such as 280 nm both sensitive and selective.
-
Mobile Phase: A gradient elution using water and acetonitrile provides a robust separation window, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.
Protocol: Reversed-Phase HPLC for Purity Determination
Objective: To quantify the purity of this compound and profile any related impurities.
A. Instrumentation and Materials
-
HPLC System with Gradient Pump, Autosampler, Column Thermostat, and UV-Vis Detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Reference standard of this compound (>99.5% purity).
B. Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both solvents prior to use.
-
-
Standard Solution (0.2 mg/mL): Accurately weigh ~10 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.2 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 30.1 | |
| 35 |
-
System Validation & Analysis:
-
Equilibrate the column for at least 20 minutes.
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. This step ensures the trustworthiness of the system.
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Calculate purity using the area normalization method.
-
Purity (%) = (Area of the main peak / Sum of all peak areas) × 100.
-
Spectrometric and Spectroscopic Structural Elucidation
While chromatography assesses purity, it does not confirm molecular structure. A combination of mass spectrometry and spectroscopy is required for unequivocal identification.
Figure 2: The complementary roles of spectrometric and spectroscopic techniques.
Protocol: LC-Mass Spectrometry for Identity Confirmation
Objective: To confirm the molecular weight of the analyte.
A. Instrumentation:
-
An LC-MS system with an Electrospray Ionization (ESI) source. The HPLC method from Section 3.2 can be directly coupled.
B. MS Parameters (Typical)
-
Ionization Mode: ESI Positive
-
Mass Range: m/z 100–500
-
Capillary Voltage: 3.5 kV
-
Expected Result: The primary ion observed should be the protonated molecule, [M+H]⁺, at m/z 277.06 . A crucial secondary confirmation is the presence of the A+2 isotope peak at m/z 279.06 with an intensity approximately one-third of the [M+H]⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the theoretical value (C₁₅H₁₄³⁵ClO₃⁺).
Protocol: NMR Spectroscopy for Structural Connectivity
Objective: To elucidate the precise arrangement of protons and carbons, confirming the substitution pattern and overall structure.
A. Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
B. Acquisition: Use a ≥400 MHz NMR spectrometer to acquire ¹H and ¹³C spectra.
C. Expected ¹H NMR Signals (in CDCl₃):
-
~9.8 ppm (s, 1H): Aldehyde proton (-CHO).
-
~7.4 ppm (m, 3H): Aromatic protons on the vanillin ring.
-
~7.3 ppm (m, 4H): Aromatic protons on the 3-chlorobenzyl ring.
-
~5.2 ppm (s, 2H): Benzylic protons (-O-CH₂-Ar).
-
~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).
D. Expected ¹³C NMR Signals (in CDCl₃):
-
~191 ppm: Aldehyde carbonyl carbon.
-
~150-110 ppm: Aromatic carbons (12 distinct signals expected).
-
~71 ppm: Benzylic carbon (-O-CH₂-Ar).
-
~56 ppm: Methoxy carbon (-OCH₃).
Protocol: FTIR Spectroscopy for Functional Group Analysis
Objective: To confirm the presence of key functional groups predicted by the structure.
A. Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of the solid powder, or prepare a KBr pellet.
B. Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
C. Key Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~2850 & ~2750 | C-H Stretch | Aldehyde |
| ~1680 | C=O Stretch | Aromatic Aldehyde |
| ~1590, ~1510 | C=C Stretch | Aromatic Ring |
| ~1270, ~1140 | C-O Stretch | Aryl Ether |
| ~780 | C-Cl Stretch | Chloroaromatic |
The presence of all these bands provides strong, corroborating evidence for the proposed molecular structure.[2]
Conclusion
The analytical characterization of this compound requires a multi-faceted, evidence-based approach. The protocols detailed in this note—spanning chromatography and spectroscopy—provide a robust framework for establishing the identity, purity, and structural integrity of this important intermediate. By understanding the causality behind each method and executing the protocols with appropriate validation checks, scientists can ensure the material quality necessary for demanding applications in research and development.
References
-
Principles of HPLC. Agilent Technologies. [Link]
-
NMR Spectroscopy. Bruker Corporation. [Link]
-
PubChem Compound Summary for 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
HPLC for Aldehyde Analysis. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling. Journal of Chromatography B. [Link]
-
Pharmacopeial Standards for Chromatography. United States Pharmacopeia (USP) General Chapter <621>. [Link]
-
FTIR Spectra of 4-ethoxy-3-methoxy benzaldehyde. ResearchGate GmbH. Figure from "Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation". [Link]
-
General Principles of Reversed-Phase Chromatography. SIELC Technologies. Application Note for 3-Hydroxy-4-methoxy-benzaldehyde. [Link]
-
3-Ethoxy-4-methoxybenzaldehyde Properties. Chem-Impex International. [Link]
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Application Notes & Protocols for In Vitro Evaluation of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Prepared by: Gemini Senior Application Scientist
Foreword for the Researcher
The compound 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a synthetic derivative of vanillin, stands at the intersection of natural product chemistry and targeted drug discovery. Vanillin and its analogues have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of a 3-chlorobenzyl ether moiety to the vanillin scaffold presents a unique opportunity to explore novel structure-activity relationships (SAR) and potentially enhance therapeutic efficacy. The rationale for this modification is rooted in the principle that halogenation and increased aromaticity can influence a molecule's lipophilicity, membrane permeability, and interaction with biological targets.[5]
This document provides a comprehensive guide for the in vitro investigation of this compound. It is designed for researchers in drug development and academic science, offering not just protocols, but the strategic thinking behind them. The proposed studies are based on the established biological activities of structurally related benzaldehyde and vanillin derivatives.[6][7][8] Each protocol is constructed to be a self-validating system, ensuring the generation of robust and reproducible data.
Compound Profile and Handling
-
Compound Name: this compound
-
Synonyms: 3-Chlorobenzyl vanillin ether
-
Molecular Formula: C₁₅H₁₃ClO₃
-
Molecular Weight: 276.71 g/mol
-
Structure:
(Note: A placeholder for the chemical structure image)
Table 1: Physicochemical Properties (Predicted & Experimental Analogs)
| Property | Value/Information | Source/Rationale |
|---|---|---|
| Appearance | White to off-white solid | Based on similar benzyloxybenzaldehyde derivatives.[9] |
| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in water | Standard for organic small molecules. |
| Purity | >98% (Recommended for biological assays) | To ensure assay results are not confounded by impurities. |
| Storage | Store at -20°C, desiccated, protected from light | To prevent degradation of the aldehyde and ether functionalities. |
Preparation of Stock Solutions: For all in vitro experiments, a primary stock solution should be prepared in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). This stock must be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Subsequent dilutions for working solutions should be made in the appropriate cell culture medium or buffer.
Causality Behind Solvent Choice: DMSO is the solvent of choice for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media. However, it is crucial to maintain a final DMSO concentration in the assay that is non-toxic to the cells (typically ≤ 0.5%) and to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.
Proposed In Vitro Applications & Screening Funnel
Based on the known bioactivities of vanillin and benzaldehyde derivatives, we propose a tiered screening approach to efficiently characterize the pharmacological profile of this compound.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocols: Tier 3 Target & Pathway Analysis
Protocol 5.1: Investigating STAT3 and HIF-1α Pathway Modulation via Western Blotting
Scientific Rationale: Vanillin has been shown to suppress cancer cell metastasis by inhibiting the STAT3–HIF-1α signaling pathway. [4]Given the structural similarity, this compound may act through a similar mechanism. Western blotting allows for the direct measurement of changes in the protein levels and phosphorylation status of key pathway components.
Materials:
-
Cancer cell line of interest (e.g., B16-F10 melanoma)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compound at relevant concentrations (e.g., IC₅₀) for a specified time (e.g., 6-24 hours). For HIF-1α, cells may need to be cultured under hypoxic conditions (1% O₂) or treated with a hypoxia-mimetic agent like CoCl₂.
-
Protein Extraction: Lyse the cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control (β-actin).
Caption: Hypothesized inhibition of the STAT3/HIF-1α pathway by the test compound.
References
-
Asadi, M., et al. (2025). Vanillin-triazine derivatives synthesis and applications. Journal of Molecular Structure, 1327, 141127. [Link]
-
Beja, A. M., et al. (2025). Eco-Efficient Synthesis and In Vitro Evaluation of Vanillin Derivatives for Antifungal Use against Phytopathogens. ACS Agricultural Science & Technology. [Link]
-
Chen, J., et al. (2023). Combination therapy with 3-Hydroxybenzaldehyde and Albendazole modulates mitochondrial protein expression in astrocytes after Angiostrongylus cantonensis infection. PLOS Neglected Tropical Diseases. [Link]
-
de la Cruz-Cruz, P., et al. (2024). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 29(11), 2568. [Link]
-
dos Santos, J. F., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia, 2021, 6649813. [Link]
-
Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(5), 849-854. [Link]
-
Gallage, N. J., & Møller, B. L. (2025). Vanillin–Bioconversion and Bioengineering of the Most Popular Plant Flavor and Its Use in Elucidating Phenylpropanoid Biosynthesis. Molecular Plant, 8(1), 40-57. [Link]
-
Gres'ova, E. I., et al. (2021). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Molbank, 2021(4), M1288. [Link]
-
Karmokar, S., et al. (2025). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Journal of Biochemical and Molecular Toxicology. [Link]
-
Legin, A. A., et al. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1728. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxybenzaldehyde. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-methoxybenzaldehyde. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem Compound Database. [Link]
-
Patel, K., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
-
Perwez, M., et al. (2023). In vitro antimicrobial activities, molecular docking and density functional theory (DFT) evaluation of natural product-based vanillin derivatives featuring halogenated azo dyes. Journal of Biomolecular Structure and Dynamics, 41(16), 8083-8095. [Link]
-
Sharma, P., & Dwivedi, P. (2021). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 37(4). [Link]
-
So Jung Kim, et al. (2022). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University Research. [Link]
-
Tai, A., et al. (2022). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 27(17), 5618. [Link]
-
Wiley, V., & Thompson, L. H. (1999). Vanillin (3-methoxy-4-hydroxybenzaldehyde) inhibits mutation induced by hydrogen peroxide, N-methyl-N-nitrosoguanidine and mitomycin C but not (137)Cs gamma-radiation at the CD59 locus in human-hamster hybrid A(L) cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 446(1), 71-78. [Link]
-
Zainal, N. H., et al. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
Sources
- 1. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combination therapy with 3-Hydroxybenzaldehyde and Albendazole modulates mitochondrial protein expression in astrocytes after Angiostrongylus cantonensis infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. This document is structured to provide researchers, scientists, and professionals in drug development with practical, in-depth solutions to common issues encountered during the purification of this important intermediate. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through practical application.
I. Understanding the Molecule and Its Synthesis: The Root of Purification Challenges
This compound is typically synthesized via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of vanillin (sodium vanillinate) acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride.
While seemingly straightforward, this synthesis route can present several purification challenges stemming from potential side reactions and the physicochemical properties of the product and impurities.
Visualizing the Synthesis Pathway
Caption: Williamson ether synthesis of the target molecule.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is an oil or a sticky solid that is difficult to handle. What is the likely cause and how can I resolve this?
A1: The presence of unreacted starting materials, particularly 3-chlorobenzyl chloride (which is a liquid at room temperature), and various side products can result in an oily or gummy crude product. Overalkylation or C-alkylation products can also contribute to this issue.
-
Expert Insight: A common pitfall is incomplete reaction or the use of excess 3-chlorobenzyl chloride. While driving the reaction to completion is desirable, excess electrophile will contaminate the product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of vanillin.
-
Work-up Procedure: A thorough aqueous work-up is crucial. Washing the organic layer with a dilute sodium hydroxide solution can help remove unreacted vanillin. Subsequent washes with brine will aid in removing residual base and water-soluble impurities.
-
Solvent Removal: Ensure all extraction and reaction solvents are completely removed under reduced pressure. Residual solvent can significantly impact the physical state of the product.
-
Trituration: If the product remains oily, attempt to induce crystallization by triturating with a non-polar solvent like hexanes or petroleum ether. This can often help in solidifying the product by washing away oily impurities.
-
Q2: My TLC analysis shows multiple spots close to my product spot. What are these likely impurities?
A2: Due to the similar polarity of the desired product and potential impurities, co-elution on TLC is a common challenge. The likely impurities include:
-
Unreacted Vanillin: If the reaction did not go to completion.
-
Unreacted 3-Chlorobenzyl Chloride: If used in excess.
-
3-Chlorobenzyl Alcohol: Formed from the hydrolysis of 3-chlorobenzyl chloride.
-
Bis(3-chlorobenzyl) Ether: Formed by the self-condensation of 3-chlorobenzyl chloride under basic conditions.
-
C-Alkylated Vanillin Derivatives: Although O-alkylation is favored, some C-alkylation at the C5 position of the vanillin ring can occur.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 276.71 | Not explicitly reported, estimated to be a solid | - |
| Vanillin | 152.15 | 81-83 | 285 |
| 3-Chlorobenzyl chloride | 161.03 | -3.5 | 213-214 |
| 3-Chlorobenzyl alcohol | 142.58 | 25-28 | 234 |
| 4-Benzyloxy-3-methoxybenzaldehyde | 242.27 | 62-64 | - |
Q3: I am struggling to achieve high purity with recrystallization. What is the best solvent system?
A3: Finding an ideal single solvent for recrystallization can be challenging. A mixed solvent system often provides the best results.
-
Expert Insight: The principle of "like dissolves like" is a good starting point. The target molecule has both polar (aldehyde, ether) and non-polar (aromatic rings, chlorobenzyl group) characteristics. Therefore, a moderately polar solvent system is likely to be effective.
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[2]
-
Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of warm ethyl acetate and then add hexane until slight turbidity is observed. Re-warm to clarify and then cool.
-
Isopropanol: Can be a good single solvent for recrystallization.
-
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil upon cooling, it indicates that the boiling point of the solvent is higher than the melting point of the solute. To remedy this, use a larger volume of solvent or switch to a lower-boiling solvent system.
-
No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to provide nucleation sites. Seeding with a small crystal of pure product can also induce crystallization.
-
Q4: Column chromatography is giving poor separation. How can I optimize the conditions?
A4: The key to successful column chromatography is selecting the appropriate stationary and mobile phases. For this compound, silica gel is the recommended stationary phase.
-
Expert Insight: A common mistake is starting with a mobile phase that is too polar, which results in all components eluting too quickly with poor separation. It is best to start with a non-polar solvent and gradually increase the polarity.
-
Optimizing Column Chromatography:
-
TLC Analysis First: Before running a column, determine the optimal solvent system using TLC. A good solvent system will give your desired product an Rf value of approximately 0.25-0.35.[3]
-
Recommended Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point.[4] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column in a narrow band.
-
III. Detailed Experimental Protocols
The following protocols provide a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude product.
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Flash Column Chromatography
Caption: Workflow for flash column chromatography purification.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 30:70).
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the initial eluent and apply it evenly to the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
IV. Purity Assessment
After purification, it is essential to assess the purity of the this compound.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value for a similar compound (e.g., 4-benzyloxy-3-methoxybenzaldehyde at 62-64 °C) suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reversed-phase HPLC method is recommended. A C18 column with a mobile phase of acetonitrile and water is a common starting point for such analyses.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the purified product and to detect the presence of any residual impurities.
By understanding the underlying chemistry and employing a systematic approach to troubleshooting, the purification of this compound can be achieved with high efficiency and purity.
V. References
-
[Reference for Williamson ether synthesis]
-
[Reference for general purification techniques]
-
[Reference for TLC and column chromatography]
-
[Reference for HPLC analysis of benzaldehydes]
-
[Reference for physicochemical properties of related compounds]
-
[Reference for potential side reactions]
-
[Reference for recrystallization techniques]
-
[Reference for troubleshooting purification]
-
[Reference for synthesis of benzaldehyde derivatives]
-
[Reference for impurity profiling]
Sources
Technical Support Center: Optimization of Reaction Parameters for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific Williamson ether synthesis. Our approach is rooted in explaining the "why" behind the experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
I. Reaction Overview and Key Challenges
The synthesis of this compound is a classic Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] The reaction involves the deprotonation of the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride in an SN2 reaction.
Despite its straightforward nature, optimizing this reaction for high yield and purity can be challenging. Common issues include incomplete reactions, the formation of stubborn impurities, and difficulties in product isolation. This guide will walk you through these challenges, providing logical, evidence-based solutions.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you might encounter during the synthesis.
A. Low or No Product Yield
Q1: My reaction shows very low conversion of vanillin, even after an extended reaction time. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue and can often be traced back to several key factors:
-
Insufficient Deprotonation of Vanillin: The formation of the vanillin phenoxide is critical for the nucleophilic attack. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Troubleshooting:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) will ensure complete deprotonation.[1][4] For reactions in aprotic polar solvents like DMF or DMSO, NaH is an excellent choice as it forms the sodium phenoxide irreversibly.[1]
-
Molar Ratio of Base: Ensure you are using at least a stoichiometric equivalent of the base to the vanillin. A slight excess (1.1-1.2 equivalents) can be beneficial to drive the equilibrium towards the phenoxide.
-
Water Content: If using a base like NaH, the reaction must be conducted under anhydrous conditions, as water will quench the hydride. For reactions with NaOH or K₂CO₃, the presence of a small amount of water can be tolerated or even beneficial, especially in phase-transfer catalysis.[4]
-
-
-
Poor Solubility of Reactants: If the vanillin phenoxide or 3-chlorobenzyl chloride are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly reduced.
-
Troubleshooting:
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for dissolving the phenoxide and the alkyl halide. Acetone can also be used.
-
Phase-Transfer Catalysis (PTC): If you are using a biphasic system (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is highly recommended. The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the 3-chlorobenzyl chloride resides, dramatically increasing the reaction rate.[5][6]
-
-
-
Low Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent.
-
Troubleshooting: Gently heating the reaction mixture can significantly increase the rate of reaction. A temperature range of 50-80 °C is a good starting point.[4] However, be aware that excessively high temperatures can promote side reactions.
-
Q2: I'm observing the formation of a white precipitate in my reaction vessel, and the reaction has stalled. What is happening?
A2: The white precipitate is likely the salt byproduct of the reaction (e.g., NaCl or KCl). Its formation is an indicator that the reaction is proceeding. However, if it coats the reactants or hinders stirring, it can slow down the reaction. This is more common in non-polar solvents where the salt is poorly soluble.
-
Troubleshooting:
-
Vigorous Stirring: Ensure your reaction mixture is being stirred efficiently to maintain a good dispersion of all components.
-
Solvent Choice: Using a more polar solvent can help to solvate the salt byproduct to some extent.
-
B. Impurity Formation
Q3: My TLC/HPLC analysis shows multiple spots/peaks in addition to my desired product and starting materials. What are the possible side products?
A3: Several side reactions can lead to the formation of impurities:
-
Unreacted Starting Materials: The most common "impurities" are simply your unreacted vanillin and 3-chlorobenzyl chloride.
-
Hydrolysis of 3-Chlorobenzyl Chloride: If there is a significant amount of water in your reaction mixture, especially under basic conditions, the 3-chlorobenzyl chloride can be hydrolyzed to 3-chlorobenzyl alcohol.
-
Self-Condensation of Vanillin (Aldol Condensation): While vanillin lacks alpha-hydrogens on its aldehyde group and therefore cannot undergo self-aldol condensation, it can participate in crossed aldol reactions if other enolizable carbonyl compounds are present.[7] In the context of this specific synthesis, this is a less common issue unless a solvent like acetone is used and reaction conditions are harsh.[8][9]
-
Over-alkylation: While unlikely with vanillin due to the single hydroxyl group, in related syntheses with diols, over-alkylation can be an issue.
Troubleshooting Impurity Formation:
-
Control Stoichiometry: Use a slight excess of the less expensive reagent (usually vanillin or the base) to ensure the complete conversion of the more expensive one (3-chlorobenzyl chloride). A molar ratio of 1:1.1:1.2 for 3-chlorobenzyl chloride:vanillin:base is a good starting point.
-
Reaction Monitoring: Regularly monitor the progress of your reaction by TLC or HPLC.[10] This will help you determine the optimal reaction time to maximize product formation while minimizing byproduct formation. Stop the reaction once the limiting reagent has been consumed.
-
Temperature Control: Avoid excessively high temperatures, which can promote side reactions.
Q4: How can I effectively purify my product and remove these impurities?
A4: The purification strategy will depend on the nature of the impurities.
-
Work-up Procedure:
-
Quenching: After the reaction is complete, cool the mixture and quench it with water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted vanillin. Then, wash with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[4]
-
Column Chromatography: For high purity, silica gel column chromatography is a very effective method.[11] A gradient of ethyl acetate in hexanes is typically a good mobile phase.
III. Experimental Protocols
A. Optimized Synthesis Protocol for this compound
This protocol incorporates best practices to maximize yield and purity.
-
Reactant Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq) and a suitable solvent (e.g., acetone or acetonitrile, ~10 mL per gram of vanillin).
-
Add finely ground potassium carbonate (1.5 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
-
Reaction:
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add 3-chlorobenzyl chloride (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and maintain it at this temperature with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase and visualizing with a vanillin stain).[12] The product should have a higher Rf than vanillin.
-
-
Work-up:
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a hot solvent like ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
-
B. Data Summary Table for Reaction Parameter Optimization
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Expected Outcome |
| Base | Na₂CO₃ | K₂CO₃ | NaOH | K₂CO₃ provides a good balance of reactivity and ease of handling. NaOH can also be effective. |
| Solvent | Toluene | Acetone | DMF | Acetone and DMF offer good solubility for the reactants. |
| Catalyst | None | TBAB (0.1 eq) | None | TBAB significantly accelerates the reaction rate. |
| Temperature | Room Temp. | 60-70 °C | 100 °C | 60-70 °C provides a good reaction rate without significant byproduct formation. |
| Molar Ratio (Vanillin:Alkyl Halide) | 1:1 | 1.1:1 | 1:1.2 | A slight excess of vanillin ensures complete consumption of the alkyl halide. |
IV. Visualizations
A. Reaction Mechanism
Caption: Williamson ether synthesis of the target molecule.
B. Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
V. References
-
A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. - ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]
-
4-Ethoxy-3-methoxybenzaldehyde - PMC - NIH. Available at: [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde - PrepChem.com. Available at: [Link]
-
CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents. Available at:
-
VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS. Available at: [Link]
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol | Journal of the American Chemical Society. Available at: [Link]
-
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - MDPI. Available at: [Link]
-
Ultrasound Assisted Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde by Selective O-Alkylation of Vanillin with Benzyl Chloride in the Presence of Tetrabutylammonium Bromide | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
(PDF) ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews - ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Available at: [Link]
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Vanillin acetone aldol condensation - PierpaLab. Available at: [Link]
-
Analysis of vanillin by tlc and hplc-pda in herbal material and tincture from vanilla planifolia jacks ex. andrews - SciSpace. Available at: [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF - ResearchGate. Available at: [Link]
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Publishing. Available at: [Link]
-
TLC Visualization Reagents - EPFL. Available at: [Link]
-
Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. Available at: [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations - OUCI. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde - PubChem - NIH. Available at: [Link]
-
The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant – Oriental Journal of Chemistry - orientjchem.org. Available at: [Link]
-
Thin Layer Chromatography. Available at: [Link]
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Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution - NIH. Available at: [Link]
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“Unstreamlining” a PTC O-Alkylation - PTC Organics, Inc.. Available at: [Link]
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Aldol Condensation. Available at: [Link]
-
Let's talk about TLCs Part 1 - Vanillin Stain - Curly Arrow. Available at: [Link]
-
How to do Williamson ether synthesis while I have tertiary amine in my compound - Quora. Available at: [Link]
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bmse010130 4-methoxy Benzaldehyde at BMRB. Available at: [Link]
-
Q. 68 Given below are two statements : Chosen Option: 2 Statement (I) :.. - Filo. Available at: [Link]
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3-Benzyloxy-2-methyl Propanoate - Organic Syntheses Procedure. Available at: [Link]
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4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde stability and degradation issues
Welcome to the technical support center for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound, a derivative of vanillin, is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a benzaldehyde group and a chlorobenzyl ether linkage, presents unique stability challenges that must be carefully managed to prevent the formation of impurities that could compromise research outcomes. This guide will address these challenges directly, offering practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The two primary functional groups of concern are the aldehyde and the benzyl ether linkage. The aldehyde group is prone to oxidation, which can convert it into a carboxylic acid. The benzyl ether linkage can be susceptible to cleavage under certain acidic or reductive conditions.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation of the aldehyde group. It should be kept in a tightly sealed container to protect it from moisture and light.
Q3: Can I dissolve this compound in any solvent?
A3: While the compound is soluble in many common organic solvents, it is crucial to use high-purity, dry solvents. Protic solvents, especially if acidic or basic, may promote hydrolysis of the benzyl ether over time. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally suitable for short-term experimental use. For long-term storage in solution, consider aprotic solvents and storage at low temperatures (-20°C or below).
Q4: Is this compound sensitive to light?
A4: Yes, benzaldehyde derivatives can be susceptible to photodegradation.[1] Exposure to UV light can initiate free-radical reactions, potentially leading to polymerization or oxidation. It is best practice to handle the compound and its solutions in amber-colored glassware or under conditions that minimize light exposure.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Appearance of a new peak in HPLC analysis with a shorter retention time, suspected to be an impurity. | Oxidation of the aldehyde. | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-[(3-chlorobenzyl)oxy]-3-methoxybenzoic acid. This is a common issue if the compound is exposed to air for extended periods. To confirm, you can co-inject a standard of the suspected carboxylic acid impurity if available. To prevent this, handle the compound under an inert atmosphere and use freshly purified solvents. |
| A decrease in the main peak area and the appearance of a peak corresponding to vanillin in the chromatogram. | Cleavage of the benzyl ether linkage. | This can occur under acidic conditions, leading to the formation of vanillin and 3-chlorobenzyl alcohol. Ensure that all solvents and reagents are neutral. If your reaction conditions are acidic, consider using a different synthetic route or a more robust protecting group. |
| The formation of a yellowish or brownish tint in a previously colorless solution. | Photodegradation or polymerization. | Benzaldehyde derivatives can undergo complex reactions upon exposure to light, leading to colored impurities.[1] Always protect your solutions from light by using amber vials or wrapping your glassware in aluminum foil. |
| Inconsistent reaction yields or the presence of multiple unidentified byproducts. | Degradation of the starting material. | Before starting a reaction, it is crucial to assess the purity of your this compound. A forced degradation study can help identify potential degradants and establish a stability-indicating analytical method. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing robust experimental protocols and analytical methods. The primary degradation routes for this compound are hydrolysis, oxidation, and photolysis.
Caption: Potential degradation pathways of this compound.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[2] Here are step-by-step protocols for subjecting this compound to various stress conditions.
Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water. This stock solution will be used for all stress conditions.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M sodium hydroxide.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M hydrochloric acid.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Transfer 1 mL of the stock solution into a quartz cuvette or a transparent glass vial.
-
Expose the solution to a UV light source (e.g., 254 nm) for 24 hours.
-
As a control, keep another 1 mL of the stock solution in the dark at the same temperature.
-
After exposure, dilute the solutions to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Data Summary: Expected Degradation Products
The following table summarizes the expected major degradation products under different stress conditions.
| Stress Condition | Expected Major Degradation Products | Chemical Structure of Degradant |
| Acidic Hydrolysis | Vanillin, 3-Chlorobenzyl alcohol | C₈H₈O₃, C₇H₇ClO |
| Basic Hydrolysis | Vanillin, 3-Chlorobenzyl alcohol | C₈H₈O₃, C₇H₇ClO |
| Oxidative Degradation | 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid | C₁₅H₁₃ClO₄ |
| Photolytic Degradation | Complex mixture of products | Variable |
Conclusion
The stability of this compound is a critical factor in its successful application in research and development. By understanding its potential degradation pathways and implementing the appropriate handling and storage procedures, researchers can ensure the integrity of their starting materials and the validity of their experimental results. This guide provides a foundational framework for troubleshooting common issues and for proactively assessing the stability of this important chemical intermediate.
References
- Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
- Mullani, N. N., & Nargatti, S. (2021). Forced degradation studies as an integral part of pharmaceutical quality. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
- Bhusnure, O. G., Gholve, S. B., Giram, P. S., & Thonte, S. S. (2016). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 9(7), 845.
- Shaikh, S., & Muneera, M. S. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia, 67(2), 123-129.
- Zhang, Y., et al. (2018). Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation.
-
INCHEM. (n.d.). HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]
- Al-Douh, M. H., Hamid, S. A., & Osman, H. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Malaysian Journal of Chemistry, 10(1), 031-039.
- Feron, V. J., & Woutersen, R. A. (2002). Vanillin. In Encyclopedia of Food Sciences and Nutrition (pp. 5969-5973). Academic Press.
- Gendron, T., & Jeannin, L. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 949355.
-
PubChem. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-chlorobenzyl_oxy-3-methoxybenzoic_acid]([Link]
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Technical Support Center: Synthesis of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Welcome to the Technical Support Center for the synthesis of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a focus on identifying and mitigating common impurities.
I. Understanding the Synthesis: The Williamson Ether Approach
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 3-chlorobenzyl chloride. The reaction proceeds via an SN2 mechanism, where the phenoxide ion of vanillin, generated by a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group.[2] To facilitate the reaction between the aqueous phase (containing the phenoxide) and the organic phase (containing the alkyl halide), a phase transfer catalyst (PTC) is often employed.[3]
Caption: General scheme of the Williamson ether synthesis for this compound.
II. FAQ: Common Impurities and Their Origins
This section addresses the most frequently asked questions regarding impurities encountered during the synthesis.
Q1: I'm observing unreacted starting materials in my crude product. What are the likely causes?
A1: The presence of unreacted vanillin and/or 3-chlorobenzyl chloride is a common issue and typically points to incomplete reaction. The primary causes include:
-
Insufficient Base: The base is crucial for deprotonating the phenolic hydroxyl group of vanillin to form the reactive phenoxide. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to an incomplete reaction.
-
Inadequate Phase Transfer Catalyst (PTC): In a biphasic system (e.g., water and an organic solvent like toluene), the PTC is essential for transporting the phenoxide from the aqueous to the organic phase to react with the 3-chlorobenzyl chloride. An insufficient amount or inactive PTC will slow down the reaction significantly.
-
Low Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent. A temperature that is too low will result in a sluggish reaction. Williamson ether syntheses are typically conducted between 50-100 °C.[4]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion. Reaction times can range from 1 to 8 hours.[4]
Q2: My analysis shows a significant peak corresponding to 3-chlorobenzyl alcohol. How is this formed and how can I prevent it?
A2: The formation of 3-chlorobenzyl alcohol is a result of the hydrolysis of 3-chlorobenzyl chloride. This is a competing side reaction where hydroxide ions (from the base in the aqueous phase) or water act as the nucleophile instead of the vanillin phenoxide.
Caption: Formation of 3-chlorobenzyl alcohol via hydrolysis.
Mitigation Strategies:
-
Control of Water Content: While some water is necessary for the aqueous phase, excessive amounts can favor hydrolysis. Using a concentrated base solution can be beneficial.
-
Efficient Phase Transfer: A highly efficient PTC will ensure that the vanillin phenoxide is rapidly transported to the organic phase, allowing it to outcompete the hydroxide ions in reacting with the 3-chlorobenzyl chloride.
-
Choice of Base: Using a non-hydroxide base like potassium carbonate (K₂CO₃) in a polar apathetic solvent like DMF can reduce the concentration of hydroxide ions, thereby minimizing hydrolysis.
Q3: I have identified an impurity with a higher molecular weight, possibly di(3-chlorobenzyl) ether. What is the mechanism of its formation?
A3: Di(3-chlorobenzyl) ether is formed through a secondary Williamson ether synthesis. The 3-chlorobenzyl alcohol generated from the hydrolysis of 3-chlorobenzyl chloride can be deprotonated by the base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with another molecule of 3-chlorobenzyl chloride to form the ether.
Caption: Formation of di(3-chlorobenzyl) ether.
Prevention: The strategies to prevent the formation of di(3-chlorobenzyl) ether are the same as those for preventing the formation of 3-chlorobenzyl alcohol, as the alcohol is the precursor to this impurity.
Q4: Are there any other potential side reactions I should be aware of?
A4: Yes, several other impurities can arise from side reactions involving the vanillin molecule itself:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the positions ortho and para to the hydroxyl group). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of isomers where the 3-chlorobenzyl group is attached directly to the carbon skeleton of the vanillin ring. Using polar aprotic solvents can help favor O-alkylation.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, like vanillin, can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.[5][6] In this case, vanillin could be converted to vanillic acid and vanillyl alcohol. However, some studies suggest that p-hydroxybenzaldehydes are resistant to the Cannizzaro reaction under typical conditions unless a specific catalyst is present.[7][8] The formation of these impurities is more likely with very high concentrations of a strong base like NaOH and at elevated temperatures.
-
Aldol Condensation: While vanillin itself cannot enolize, if there are other enolizable aldehydes or ketones present as impurities in the starting materials or solvent (e.g., acetone), aldol condensation reactions can occur under basic conditions, leading to colored by-products.
III. Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Yield of Product | 1. Incomplete deprotonation of vanillin. 2. Inefficient phase transfer. 3. Low reactivity of 3-chlorobenzyl chloride. 4. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH) or ensure at least one equivalent of a base like NaOH or K₂CO₃ is used. 2. Increase the amount of PTC or use a more efficient one (e.g., tetrabutylammonium bromide). 3. Add a catalytic amount of sodium or potassium iodide to promote an in-situ Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide. 4. Increase the reaction temperature (to 50-100 °C) and/or extend the reaction time, monitoring by TLC or HPLC.[4] |
| High Levels of Unreacted Vanillin | 1. Insufficient 3-chlorobenzyl chloride. 2. Incomplete deprotonation. 3. Poor phase transfer. | 1. Use a slight excess (1.1-1.2 equivalents) of 3-chlorobenzyl chloride. 2. See "Low or No Yield" troubleshooting point 1. 3. See "Low or No Yield" troubleshooting point 2. |
| High Levels of 3-Chlorobenzyl Alcohol and/or Di(3-chlorobenzyl) ether | 1. Hydrolysis of 3-chlorobenzyl chloride. 2. High concentration of hydroxide ions. | 1. Minimize the amount of water in the reaction. 2. Use a non-hydroxide base like K₂CO₃ in a polar aprotic solvent (e.g., DMF). 3. Ensure efficient stirring and an effective PTC to favor the reaction with the vanillin phenoxide. |
| Presence of Multiple Unidentified Spots on TLC/Peaks in HPLC | 1. C-alkylation side reactions. 2. Cannizzaro reaction by-products. 3. Impure starting materials. | 1. Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor O-alkylation. 2. Avoid excessively high concentrations of strong bases and high temperatures. 3. Check the purity of the starting vanillin and 3-chlorobenzyl chloride before starting the synthesis. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general protocol and may require optimization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin (1 equivalent) in a suitable solvent (e.g., toluene or DMF).
-
Base Addition: Add the base (e.g., 1.2 equivalents of powdered K₂CO₃ or an aqueous solution of 1.2 equivalents of NaOH).
-
Catalyst Addition: Add the phase transfer catalyst (e.g., 0.05 equivalents of tetrabutylammonium bromide).
-
Alkyl Halide Addition: Add 3-chlorobenzyl chloride (1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, wash the mixture with water to remove the base and salts. If an aqueous system was used, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The choice of solvent is critical. Test the solubility of a small amount of the crude product in various solvents. An ideal solvent will dissolve the product when hot but not when cold. Common solvent systems for compounds of this type include ethanol/water, isopropanol, or ethyl acetate/hexane.[9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction and assessing the purity of the final product.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is effective for separating the non-polar product from the more polar starting materials and by-products.[10]
-
Detection: UV detection at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm or 280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[11][12][13]
VI. References
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(2), 159-169.
-
ResearchGate. (n.d.). GCMS analysis of vanillin using the two-step method. Retrieved from [Link]
-
Pearl, I. A. (1946). The Cannizzaro reaction of Vanillin. Journal of the American Chemical Society, 68(7), 1100-1102.
-
ResearchGate. (2025). Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Rosazza, J. P. N., et al. (1995). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 61(10), 3539-3545.
-
Google Patents. (n.d.). Synthesis method of 3,5-dichlorobenzoyl chloride. Retrieved from
-
Pérez-Magariño, S., et al. (2023). Optimization and Validation of a Method to Determine Enolones and Vanillin Derivatives in Wines—Occurrence in Spanish Red Wines and Mistelles. Foods, 12(10), 2069.
-
Taber, D. F., et al. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education.
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Sarpong, R., et al. (2011). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. The Journal of Organic Chemistry, 76(22), 9227-9239.
-
ResearchGate. (2025). Phase-transfer catalysis and ultrasonic waves I. Cannizzaro reaction.
-
Sciencemadness Discussion Board. (2020). The Cannizzaro Reaction. Retrieved from [Link]
-
Hanson, R. N., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Journal of Organic Chemistry, 77(17), 7483-7487.
-
SIELC Technologies. (2018). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Supporting Information for a publication.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). GC–MS runs of the crude synthate of vanillyl alcohol.
-
ResearchGate. (2025). Concurrent synthesis of vanillin and isovanillin.
-
BenchChem. (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Hocking, M. B. (1997). Vanillin: synthetic flavoring from spent sulfite liquor. Journal of Chemical Education, 74(9), 1055.
-
European Patent Office. (1982). Preparation of dichlorobenzyl alcohol. EP 0047622 A1.
-
PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Benzyl Chloride. Retrieved from [Link]
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
-
Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.
-
PrepChem. (n.d.). Preparation of 3-chlorobenzyl bromide. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity.
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
ResearchGate. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers.
-
Patsnap. (2021). Synthesis method of 2, 4-dichlorobenzyl chloride.
-
ResearchGate. (n.d.). Predicted mechanism for O-alkylated reactions of vanillin (I).
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
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- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for the crystallization of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this important synthetic intermediate. Our approach is rooted in explaining the fundamental principles to empower you to make informed decisions during your experiments.
Section 1: Understanding the Fundamentals
Q1: What is the core principle behind the crystallization of this compound?
A: The crystallization of any solid compound, including this compound, is a purification technique based on the principles of differential solubility.[1] The fundamental concept is that most solids are more soluble in a hot solvent than in a cold one. The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Crystal Formation: Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated. This drives the compound to precipitate out of the solution in the form of a highly ordered, three-dimensional crystal lattice.
-
Purification: Ideally, the crystal lattice is composed exclusively of the target molecule. Impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[2]
-
Isolation: The pure crystals are then separated from the mother liquor by filtration.
Success hinges on selecting a solvent system where the solubility of this compound shows a steep decrease with a drop in temperature, while the impurities remain soluble even when cold.
Q2: What key structural features of this compound influence its crystallization behavior?
A: The molecular structure dictates its physical properties and interaction with solvents, which are critical for crystallization.
-
Aromatic Rings: The presence of two phenyl rings provides a rigid, planar structure that facilitates stacking into a crystal lattice. However, these groups also contribute to its solubility in aromatic and moderately polar solvents.
-
Ether Linkages (-O-): The benzyl ether and methoxy groups are polar and can act as hydrogen bond acceptors. This suggests that polar protic solvents (like alcohols) or polar aprotic solvents (like acetone or ethyl acetate) will be effective at dissolving the compound.[3]
-
Aldehyde Group (-CHO): This polar functional group also contributes to the molecule's overall polarity and solubility characteristics. A critical consideration is its susceptibility to oxidation into a carboxylic acid, which is a common impurity that can significantly hinder crystallization.[4]
-
Chlorine Atom (-Cl): The chloro-substituent on the benzyl ring adds to the molecule's molecular weight and can influence crystal packing, but it does not drastically alter the polarity compared to the oxygen-containing functional groups.
Given these features, the molecule is a moderately polar solid. It is expected to be soluble in solvents like ethanol, methanol, acetone, and ethyl acetate, and poorly soluble in non-polar solvents like hexanes or water.[5][6]
Section 2: Proactive Measures & Standard Protocols
Q3: How do I select the best solvent or solvent system for crystallization?
A: Proper solvent selection is the most critical step for successful crystallization.[7] An ideal solvent should dissolve the compound completely when hot but very little when cold.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as recovery will be poor.[8]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observation: The best solvent is one that produces a large quantity of crystalline solid upon cooling. If no single solvent is ideal, a solvent-pair system may be necessary.[8]
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Hexane | Insoluble | Sparingly Soluble | Poor | Unsuitable as primary solvent |
| Ethanol | Sparingly Soluble | Very Soluble | Good, well-formed crystals | Good Candidate |
| Isopropanol | Sparingly Soluble | Very Soluble | Excellent, large crystals | Excellent Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor to moderate recovery | Fair Candidate (may need anti-solvent) |
| Acetone | Soluble | Very Soluble | Poor recovery | Unsuitable (too soluble) |
| Toluene | Sparingly Soluble | Soluble | Moderate, may need cooling | Fair Candidate |
Q4: What is a reliable starting protocol for the recrystallization of this compound?
A: Based on the likely properties of the compound, an alcohol such as isopropanol or ethanol is an excellent starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing crystal yield.[1]
-
Hot Filtration (Optional but Recommended): If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes particulate impurities that could otherwise become trapped in the crystals or act as unwanted nucleation sites.[9]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate is essential for the formation of large, pure crystals.[10] Causality: Rapid cooling causes the compound to precipitate ("crash out") quickly, trapping impurities within the crystal lattice.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities. Causality: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.
-
Drying: Leave the crystals under vacuum to pull air through them for 15-20 minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity can be checked by melting point analysis.[11]
Caption: Standard workflow for recrystallization.
Section 3: Troubleshooting Common Crystallization Issues (FAQs)
This section addresses the most frequent problems encountered during the crystallization of this compound.
Q5: I've cooled my solution, but no crystals have appeared. What should I do?
A: This is a common issue that typically indicates the solution is not supersaturated. Here are the steps to induce crystallization:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[10]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. A seed crystal acts as a template for other molecules to deposit onto, initiating crystallization.[10]
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), then allow it to cool again.[10]
-
Ensure Purity: Highly impure samples may resist crystallization. Consider a preliminary purification step (see Q9).
Q6: My compound has separated as an oily layer instead of crystals. Why is this happening and how can I fix it?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of impurities is very high. The oily droplets are essentially liquid solute.
-
Cause & Mechanism: This happens when the solution becomes highly supersaturated while it is still too hot. The compound wants to precipitate, but the temperature is too high for a solid lattice to form. Impurities can also disrupt crystal lattice formation, favoring an amorphous, oily state.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent (e.g., 5-10% more volume) to lower the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.
-
If the problem persists, try a different solvent with a lower boiling point.
-
Q7: A large amount of fine powder crashed out of my solution immediately upon cooling. What went wrong?
A: This indicates that the crystallization occurred too rapidly. While you have recovered solid material, it is likely to be of low purity because impurities become trapped (occluded) within the rapidly forming solid.[10]
-
Cause & Mechanism: This is often caused by using the absolute minimum amount of solvent or by cooling the solution too quickly (e.g., by placing it directly into an ice bath from boiling).
-
Solution:
-
Re-heat the flask to re-dissolve the precipitated solid completely.
-
Add a small amount of extra hot solvent (1-2 mL for every 100 mg of solid is a good starting point) to slightly decrease the saturation.[10]
-
Allow the solution to cool slowly and undisturbed on a benchtop before moving it to an ice bath.
-
Q8: My crystal yield is very low. How can I improve it?
A: Low yield is often a result of using too much solvent or incomplete precipitation.
-
Check Your Solvent Volume: Ensure you are using the minimum amount of hot solvent required for dissolution. Any excess will retain more product in the mother liquor upon cooling.
-
Ensure Complete Cooling: Make sure the flask has spent adequate time in an ice-water bath (at least 30 minutes) to maximize precipitation.
-
Mother Liquor Recovery: If you suspect significant product remains in the mother liquor, you can reduce its volume by boiling and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Washing Technique: Only wash the crystals with a minimal amount of ice-cold solvent. Using room temperature solvent will dissolve some of your product.
Q9: I suspect impurities are hindering my crystallization. What are the likely culprits and how can I remove them?
A: Impurities are a primary cause of crystallization failure.[12] For this specific molecule, two types of impurities are common:
-
Unreacted Starting Materials: Residual vanillin derivative or 3-chlorobenzyl halide from the synthesis.
-
Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid (4-[(3-chlorobenzyl)oxy]-3-methoxybenzoic acid), especially if exposed to air for prolonged periods.[4] This acidic impurity is particularly problematic.
If you suspect an acidic impurity, a simple acid-base extraction can be highly effective before attempting crystallization.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a dilute aqueous solution of sodium bicarbonate (5% NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer, while your desired aldehyde remains in the organic layer.
-
Separate the layers. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to recover the purified crude product.
-
Proceed with the standard recrystallization protocol (Q4).
Caption: Decision tree for troubleshooting crystallization.
Section 4: Advanced Techniques
Q10: The standard recrystallization isn't working. What other methods can I try?
A: If single-solvent recrystallization fails, more advanced methods that rely on slowly changing the solvent composition can be effective for growing high-quality crystals, especially from small amounts of material.
-
Solvent Layering: This technique is useful when you have two miscible solvents, one in which your compound is soluble and one in which it is insoluble.[13]
-
Dissolve your compound in a minimal amount of the "good" solvent in a narrow vial.
-
Very carefully, layer the "bad" solvent (the anti-solvent) on top of the solution, creating a distinct interface. The anti-solvent should ideally be less dense.
-
Seal the vial and leave it undisturbed. Over time, the solvents will slowly diffuse into one another, gradually reducing the compound's solubility at the interface and promoting slow crystal growth.[13]
-
-
Vapor Diffusion: This is one of the best methods for growing high-quality, single crystals.[14]
-
Dissolve your compound in a small volume of a "good," relatively volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Place this small vial inside a larger, sealed jar that contains a more volatile "bad" solvent (anti-solvent) in which your compound is insoluble (e.g., hexane or pentane).
-
Over time, the volatile anti-solvent vapor will diffuse into the solution in the inner vial. This slowly decreases the solubility of your compound, inducing crystallization.[14]
-
References
- Halve, A., & Samadhiya, S. (2001). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- University of Rochester. (n.d.).
- Leka, Z., et al. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1728.
- Smith, P. E., et al. (2017). Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
- LibreTexts. (2023).
- MDPI. (n.d.). Hydrothermal Carbonization of Biomass for Hydrochar Production.
- Sigma-Aldrich. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde.
- Sankar, M., et al. (2014). The benzaldehyde autoxidation puzzle.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- American Chemical Society. (2025).
- University of Washington. (2007). Crystal Growing Guide. Department of Chemistry.
- PraxiLabs. (2022).
- EPFL. (n.d.).
- National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- Pharmaffili
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
- Vassar College. (2007).
- University of Colorado Boulder. (n.d.). Crystallization.
- Chem-Impex. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
- National Institutes of Health. (2022).
- PubChem. (n.d.). 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Crystal growth.
- ResearchGate. (2013). (PDF) 4-Ethoxy-3-methoxybenzaldehyde.
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- UCT Science. (n.d.).
- ResearchGate. (2016).
- Royal Society of Chemistry. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
- ChemicalBook. (n.d.). 3-Methoxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 3-Hydroxy-4-methoxybenzaldehyde.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. mt.com [mt.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Methoxybenzaldehyde | 591-31-1 [chemicalbook.com]
- 7. Crystal Growing Guide [www1.udel.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. praxilabs.com [praxilabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Crystal growth - Wikipedia [en.wikipedia.org]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unifr.ch [unifr.ch]
Technical Support Center: Purification of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
From the Desk of a Senior Application Scientist
Welcome to the technical support center. As researchers and developers, we understand that synthesizing a target molecule is only half the battle; achieving high purity is paramount for reliable downstream applications and regulatory compliance. The synthesis of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a key intermediate, typically proceeds via a Williamson ether synthesis. While robust, this reaction is not without its challenges, often yielding a crude product contaminated with starting materials and side-products that can complicate purification.
This guide is designed to provide you with field-proven insights and actionable troubleshooting protocols. We will move beyond simple procedural lists to explain the chemical principles behind each step, empowering you to make informed decisions in your own laboratory work. Our goal is to ensure that every protocol is a self-validating system, grounded in authoritative chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in my this compound synthesis, and why do they form?
A1: Understanding the potential byproducts is the first step toward effective removal. The primary synthesis route is the Williamson ether synthesis, an Sₙ2 reaction between the phenoxide of vanillin and an alkyl halide like 3-chlorobenzyl chloride.[1][2][3] Most impurities arise from this core reaction or subsequent workup steps.
Mechanism of Formation of Key Byproducts
Caption: Formation of the desired product and common byproducts.
| Impurity/Byproduct | Common Origin | Rationale & Causality |
| Vanillin | Unreacted Starting Material | Incomplete deprotonation or insufficient alkylating agent. As a phenol, it is acidic and can be removed by a basic wash. |
| 3-Chlorobenzyl Halide | Unreacted Starting Material | Use of excess reagent. It is a reactive electrophile. |
| 3-Chlorobenzyl Alcohol | Hydrolysis of Alkyl Halide | The alkylating agent can react with water present in the solvent or introduced during workup. |
| Bis(3-chlorobenzyl) ether | Self-Condensation | The alkylating agent can react with the 3-chlorobenzyl alcohol byproduct under basic conditions. |
| 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid | Oxidation of Product | Aldehydes are susceptible to oxidation to carboxylic acids, which can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures.[4] |
Q2: My crude product is a persistent oil and won't crystallize. What is the cause and how can I fix it?
A2: This is a classic sign of significant impurity levels. Even small amounts of contaminants can disrupt the crystal lattice formation of your desired product, a phenomenon known as freezing-point depression. Oiling out is often caused by the presence of unreacted starting materials or solvent residue.
Troubleshooting Steps:
-
Initial Wash: First, ensure all inorganic salts (from the base) are removed. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM) and wash thoroughly with deionized water, followed by a brine wash to aid in phase separation.
-
Remove Acidic Impurities: Perform a wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and extract unreacted vanillin and any 4-[(3-chlorobenzyl)oxy]-3-methoxybenzoic acid into the aqueous layer.
-
Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. Be thorough, as residual solvent is a common cause of oiling.
-
Attempt Crystallization Again: Try to recrystallize the purified oil using a suitable solvent system (see Q4). If it still fails to crystallize, column chromatography is your most reliable next step.
Q3: What is the most effective purification strategy for achieving >99% purity?
A3: A multi-step purification workflow is the most robust approach. It combines a liquid-liquid extraction workup with column chromatography, followed by a final recrystallization step to yield highly pure, crystalline material.
Purification Workflow Diagram
Caption: A comprehensive workflow for purifying the target compound.
Protocol 1: Flash Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[5][6] For this system, the desired product is moderately polar, while byproducts like unreacted 3-chlorobenzyl halide are nonpolar and unreacted vanillin is highly polar.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of Ethyl Acetate (EtOAc) in Hexanes. The optimal ratio must be determined by Thin Layer Chromatography (TLC), but a good starting point is often a 20-30% EtOAc/Hexanes mixture.[5]
-
Procedure:
-
Prepare a silica gel slurry in your starting eluent (e.g., 10% EtOAc/Hexanes) and pack the column.
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent.
-
Load the sample onto the column.
-
Begin elution, collecting fractions. Monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
| Eluent System (EtOAc/Hexanes) | Compound Elution Order (Typical) |
| 10-20% | 3-Chlorobenzyl Halide, Bis(3-chlorobenzyl) ether |
| 20-40% | This compound (Product) |
| 50-100% | 3-Chlorobenzyl Alcohol, Vanillin |
Protocol 2: Recrystallization
Recrystallization is an excellent final purification step to remove trace impurities and obtain a crystalline solid. The principle is to dissolve the compound in a hot solvent in which it has high solubility and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
-
Recommended Solvent System: Isopropanol/Water or Ethanol/Water.
-
Procedure:
-
Place the purified product from chromatography into an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol or ethanol to completely dissolve the solid.
-
Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the saturation point).
-
Add another drop or two of the hot alcohol to redissolve the precipitate and make the solution clear again.
-
Remove from heat and allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent (the same ratio of alcohol/water used for crystallization).
-
Dry the crystals under vacuum.
-
Q4: How can I confirm the purity and identity of my final product?
A4: Purity and identity should be confirmed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick check to see if the purified sample runs as a single spot.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile gradient is a common method for this class of compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound, ensuring you have synthesized the correct molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
References
-
4-Ethoxy-3-methoxybenzaldehyde - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. [Link]
- CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Royal Society of Chemistry. [Link]
-
(PDF) 3,4-Dimethoxybenzaldehyde. ResearchGate. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. ResearchGate. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega. [Link]
-
Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI. [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Welcome to the technical support center for the synthesis and purification of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification, ensuring you achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during the synthesis and purification of this compound.
Synthesis Phase
Question 1: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Williamson ether synthesis of this compound from vanillin and 3-chlorobenzyl chloride can stem from several factors. Let's break down the common culprits and their solutions.
-
Incomplete Deprotonation of Vanillin: The first critical step is the quantitative deprotonation of the hydroxyl group of vanillin to form the phenoxide. If this equilibrium is not shifted sufficiently towards the phenoxide, you will have unreacted vanillin, leading to a lower yield.
-
Troubleshooting:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure complete deprotonation. When using K₂CO₃, ensure it is finely powdered and anhydrous to maximize its reactivity.
-
Reaction Conditions: Allow sufficient time for the deprotonation to complete before adding the 3-chlorobenzyl chloride. Stirring the mixture of vanillin and base in a suitable polar aprotic solvent like anhydrous N,N-dimethylformamide (DMF) or acetonitrile for at least 30-60 minutes at room temperature is recommended.
-
-
-
Side Reactions: The primary competing reaction is the E2 elimination of 3-chlorobenzyl chloride, which is promoted by strong, sterically hindered bases. Another potential side reaction is C-alkylation of the phenoxide, although this is less common.
-
Troubleshooting:
-
Temperature Control: Maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction to completion, excessive temperatures can favor elimination. A temperature range of 60-80°C is a good starting point.
-
Slow Addition of Alkylating Agent: Add the 3-chlorobenzyl chloride solution dropwise to the reaction mixture. This maintains a low concentration of the electrophile, minimizing side reactions.
-
-
-
Purity of Starting Materials: Impurities in your vanillin or 3-chlorobenzyl chloride can interfere with the reaction. For instance, impurities in 3-chlorobenzyl chloride, such as benzaldehyde or other chlorinated toluenes, can lead to the formation of unwanted byproducts[1].
-
Troubleshooting:
-
Starting Material Analysis: It is advisable to check the purity of your starting materials by NMR or GC-MS before use.
-
Purification of Starting Materials: If necessary, purify your starting materials. Vanillin can be recrystallized from hot water[2], and 3-chlorobenzyl chloride can be distilled under reduced pressure.
-
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I identify them?
Answer: The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of byproducts. Here are the most probable impurities:
-
Unreacted Vanillin: This will appear as a more polar spot on the TLC plate compared to the product. It can be identified by co-spotting with a standard of vanillin.
-
Unreacted 3-Chlorobenzyl Chloride: This is less polar than the product and may be visible on the TLC plate.
-
Dibenzyl Ether: A potential byproduct from the self-condensation of 3-chlorobenzyl alcohol, which can be formed from the hydrolysis of 3-chlorobenzyl chloride if moisture is present[3].
-
C-Alkylated Product: Alkylation at the ortho position to the hydroxyl group of vanillin can occur, leading to an isomeric impurity.
-
Oxidation Product: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures.
To identify these impurities, a combination of techniques is recommended:
-
Co-spotting on TLC: As mentioned, co-spotting with authentic samples of starting materials is a quick and easy way to identify their presence.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of your reaction mixture. Developing a method with a C18 column and a gradient of water and acetonitrile is a good starting point for resolving the product from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile impurities. The mass spectra of the separated components can be compared to library data for positive identification[4][5].
Purification Phase
Question 3: My crude product is an oil and does not crystallize easily. What are the best strategies for purification?
Answer: Obtaining an oily product is a common issue, often due to the presence of impurities that inhibit crystallization. Here’s a systematic approach to purification:
-
Aqueous Work-up: First, ensure a thorough aqueous work-up to remove any inorganic salts and water-soluble impurities. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted vanillin, followed by water and brine. Dry the organic layer thoroughly over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Column Chromatography: If the product remains an oil, column chromatography is the most effective method for purification.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point. You can determine the optimal ratio by running TLC plates with varying solvent compositions. A typical starting point would be a gradient from 10% to 30% ethyl acetate in hexanes. The product, being moderately polar, should elute after the less polar impurities like unreacted 3-chlorobenzyl chloride and dibenzyl ether, and before the more polar unreacted vanillin.
-
-
Recrystallization: Once a solid is obtained, either directly or after chromatography, recrystallization is an excellent final step to enhance purity.
-
Solvent Selection: For O-benzylated vanillin derivatives, ethanol or a mixture of ethanol and water are often effective recrystallization solvents. Methanol has also been reported as a suitable solvent for vanillin derivatives[6].
-
Procedure: Dissolve the crude solid in a minimal amount of hot solvent. If using a mixed solvent system, dissolve in the better solvent and then add the poorer solvent dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Question 4: How can I confirm the purity of my final product?
Answer: A combination of analytical techniques should be employed to confirm the purity of your this compound.
| Analytical Technique | Purpose | Key Parameters to Assess |
| Melting Point | Preliminary purity assessment | A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point. |
| ¹H and ¹³C NMR | Structural confirmation and purity | Absence of signals corresponding to impurities (e.g., unreacted starting materials, byproducts). Integration of proton signals should be consistent with the expected structure. |
| HPLC | Quantitative purity analysis | A single major peak with a purity value >98% (by area percentage) is desirable. The absence of significant impurity peaks should be confirmed. |
| GC-MS | Detection of volatile impurities | Confirms the absence of low-boiling point impurities and provides mass spectral data for the main component. |
| Elemental Analysis | Confirmation of elemental composition | The experimental percentages of C, H, and O should be within ±0.4% of the calculated theoretical values. |
II. Frequently Asked Questions (FAQs)
Synthesis & Reaction Mechanism
Q1: What is the underlying mechanism of the Williamson ether synthesis for this reaction?
A1: The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In the first step, a base is used to deprotonate the phenolic hydroxyl group of vanillin, forming a nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride ion and forming the desired ether linkage.
Caption: Williamson Ether Synthesis Workflow
Q2: Can I use other benzyl halides, like 3-chlorobenzyl bromide?
A2: Yes, 3-chlorobenzyl bromide would also be a suitable electrophile. In S(_N)2 reactions, the reactivity of the leaving group generally follows the order I > Br > Cl > F. Therefore, 3-chlorobenzyl bromide would be more reactive than 3-chlorobenzyl chloride, potentially allowing for milder reaction conditions (e.g., lower temperature or shorter reaction time). However, benzyl bromides are often more expensive and can be more lachrymatory.
Purification & Analysis
Q3: Is it necessary to use a phase-transfer catalyst in this reaction?
A3: While not strictly necessary, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially when using a weaker, sparingly soluble base like potassium carbonate in a non-polar or less polar solvent. The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate.
Q4: What are the typical storage conditions to maintain the purity of the final product?
A4: this compound, like many benzaldehyde derivatives, should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Aldehydes are susceptible to oxidation to carboxylic acids upon exposure to air and light.
Caption: Purification Workflow
III. Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of vanillin (1.0 eq) in anhydrous acetonitrile (10 mL per gram of vanillin) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 3-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Proceed with the purification as described in the troubleshooting guide (aqueous work-up, column chromatography, and/or recrystallization).
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile.
IV. References
-
Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. SciSpace. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. (n.d.). Retrieved January 26, 2026, from [Link]
-
Preparation of 4-chlorobenzyl chloride. PrepChem.com. (n.d.). Retrieved January 26, 2026, from [Link]
-
Process for separation of vanillin by means of azeotropic distillation with dibenzyl ether. Google Patents. (n.d.). Retrieved January 26, 2026, from
-
Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Royal Society of Chemistry. (2024, November 15). Retrieved January 26, 2026, from [Link]
-
Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents. (n.d.). Retrieved January 26, 2026, from
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. (2026, January 9). Retrieved January 26, 2026, from [Link]
-
Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. CHEMISTRY. (2015, September 23). Retrieved January 26, 2026, from [Link]
-
4-(Benzyloxy)-3-methoxybenzaldehyde. PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
GC-MS chromatogram of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers. (2022, July 6). Retrieved January 26, 2026, from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. (2019, May 14). Retrieved January 26, 2026, from [Link]
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc. (2005). Retrieved January 26, 2026, from [Link]
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. (2025, August 10). Retrieved January 26, 2026, from [Link]
-
4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. (n.d.). Retrieved January 26, 2026, from [Link]
-
Vanillin Recrystallization. Cram. (n.d.). Retrieved January 26, 2026, from [Link]
-
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde. National Center for Biotechnology Information. (n.d.). Retrieved January 26, 2026, from [Link]
-
2-Hydroxy-4-methylbenzaldehyde GC-MS (1 TMS) - 70eV, Positive. HMDB. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]
- 4. diyhpl.us [diyhpl.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Welcome to the dedicated support center for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges commonly encountered with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this molecule into your experimental workflows.
Understanding the Molecule: A Structural Perspective on Solubility
This compound is a benzaldehyde derivative with a molecular structure that presents inherent solubility challenges. The core benzaldehyde ring, while possessing some polarity from the aldehyde and methoxy groups, is dominated by the bulky and non-polar chlorobenzyl ether linkage. This structural feature significantly increases the molecule's hydrophobicity, leading to poor aqueous solubility.
The methoxy group (-OCH3) offers some potential for hydrogen bonding, but the larger chlorobenzyl group's non-polar surface area is the primary determinant of its low water solubility.[1][2] Consequently, researchers must employ specific strategies to achieve the desired concentrations for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Table 1: Predicted Solubility Profile of this compound
| Solvent | Predicted Solubility | Rationale & Expert Notes |
| Water / Aqueous Buffers (e.g., PBS) | Very Low to Practically Insoluble | The large, non-polar chlorobenzyl group dominates the molecule's character, making it highly hydrophobic.[2] |
| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent capable of dissolving a wide range of non-polar compounds. Ideal for creating high-concentration stock solutions.[6] |
| Ethanol (EtOH) | Moderate to High | The polarity of ethanol can accommodate the aldehyde and methoxy groups, while its alkyl chain interacts favorably with the non-polar regions. |
| Methanol (MeOH) | Moderate | Similar to ethanol, but its higher polarity may slightly reduce its effectiveness for this hydrophobic compound. |
| Dichloromethane (DCM) / Chloroform | High | Non-polar organic solvents that are very effective at dissolving hydrophobic molecules. |
| Acetone | Moderate to High | A polar aprotic solvent that can effectively solvate the compound. |
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What's happening and how can I fix it?
This is a classic issue of a compound "crashing out" of solution. When the highly concentrated DMSO stock is introduced into the aqueous buffer, the local concentration of the compound exceeds its thermodynamic solubility limit in the new, predominantly aqueous environment.[7]
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% (v/v) in your assay medium. Many cell lines can tolerate up to 1%, but lower is always better to minimize solvent-induced artifacts.
-
Use a Co-solvent System: Instead of diluting directly into the aqueous buffer, prepare an intermediate dilution in a co-solvent system like a mixture of ethanol and water or polyethylene glycol (PEG) and water before the final dilution into the assay medium.[6]
-
Employ Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous buffer can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution.[6][8]
-
Consider Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the compound, significantly enhancing its aqueous solubility.[6]
Troubleshooting Guide: Step-by-Step Dissolution Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is the standard starting point for most in vitro experiments.
Objective: To prepare a stable, high-concentration stock solution for serial dilution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Warming bath or block (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the solid compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Gentle Warming (if necessary): If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes. This can help overcome the activation energy of dissolution. Caution: Avoid excessive heat, which could degrade the compound.
-
Sonication (if necessary): If solids persist, sonicate the vial in a water bath for 5-10 minutes. This uses ultrasonic waves to break up solid aggregates and enhance dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using a Co-Solvent and Surfactant System
This protocol is designed for situations where direct dilution of a DMSO stock into an aqueous medium results in precipitation.
Objective: To prepare a working solution in an aqueous buffer with improved stability.
Materials:
-
High-concentration stock solution of this compound in DMSO (from Protocol 1)
-
Ethanol (anhydrous)
-
Tween® 80 (10% stock solution in water)
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Prepare the Co-solvent/Surfactant Mixture: In a sterile tube, prepare a mixture of your target aqueous buffer containing the desired final concentration of co-solvent and surfactant. For example, a common starting point is a buffer containing 5% ethanol and 0.1% Tween® 80.
-
Pre-warm the Diluent: Warm the co-solvent/surfactant mixture to 37°C.
-
Perform Serial Dilutions: While vortexing the warmed diluent, slowly add the DMSO stock solution dropwise to achieve the desired final concentration. The continuous mixing helps to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Final Dilution: Perform any subsequent dilutions in the same co-solvent/surfactant-containing buffer.
-
Visual Inspection: Observe the final solution for any signs of precipitation or cloudiness. If observed, you may need to adjust the concentrations of the co-solvent or surfactant.
Visualizing the Workflow: A Troubleshooting Decision Tree
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility issues.
Advanced Solubilization Strategies
For more challenging applications, such as in vivo studies requiring higher doses, more advanced formulation strategies may be necessary. These can include:
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can significantly improve oral bioavailability.[6]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6][9] This is a physical modification approach.[9]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can prevent crystallization and maintain the compound in a higher-energy, more soluble amorphous state.[10]
The selection of an appropriate solubilization technique depends heavily on the specific experimental requirements, including the desired concentration, the route of administration, and the biological system being studied.[9][11]
References
-
PubChem. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
PubChem. (n.d.). Vanillin. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhu, J. Y., et al. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC medicinal chemistry, 12(9), 1436–1453. Retrieved from [Link]
-
Quora. (2016). Why is benzaldehyde less soluble than acetone in water? Retrieved from [Link]
-
Fahr, A., & Liu, X. (2007). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules (Basel, Switzerland), 12(5), 930–953. Retrieved from [Link]
-
Mitchell, A. G., & Wan, L. S. (1964). OXIDATION OF ALDEHYDES SOLUBILIZED IN NONIONIC SURFACTANTS. I. SOLUBILITY OF BENZALDEHYDE AND METHYLBENZALDEHYDE IN AQUEOUS SOLUTIONS OF POLYOXYETHYLENE GLYCOL ETHERS. Journal of pharmaceutical sciences, 53, 1467–1470. Retrieved from [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Vanillin. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... Retrieved from [Link]
-
Bio-IT World. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorobenzene. Retrieved from [Link]
-
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta pharmaceutica Sinica. B, 13(6), 2325–2348. Retrieved from [Link]
-
NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]
-
ResearchGate. (2022). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Retrieved from [Link]
-
ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Purdue e-Pubs. (2020). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
Solubility of Things. (n.d.). Vanillin. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
MDPI. (2023). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(4-Methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde-d3. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. OXIDATION OF ALDEHYDES SOLUBILIZED IN NONIONIC SURFACTANTS. I. SOLUBILITY OF BENZALDEHYDE AND METHYLBENZALDEHYDE IN AQUEOUS SOLUTIONS OF POLYOXYETHYLENE GLYCOL ETHERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. This molecule is synthesized via a Williamson ether synthesis, a robust and widely used reaction. However, achieving high yield and purity hinges on the careful selection of a catalyst and the optimization of reaction conditions. This guide is structured in a question-and-answer format to directly address common challenges and provide field-proven insights for researchers, chemists, and process development professionals.
Frequently Asked Questions (FAQs): Catalyst Selection & Optimization
Q1: What are the most common catalytic systems for synthesizing this compound from vanillin and 3-chlorobenzyl chloride?
A1: The synthesis is a classic Williamson etherification, which involves the deprotonation of the hydroxyl group on vanillin to form a phenoxide, followed by its nucleophilic attack on the benzyl chloride. The "catalyst" in this context is often the base that facilitates the initial deprotonation or a phase-transfer catalyst that improves reactivity between reactants in different phases.
The two most common and effective systems are:
-
Strong Base in a Polar Aprotic Solvent: This is a homogenous system where a strong base deprotonates the vanillin.
-
Common Bases: Potassium carbonate (K₂CO₃) is widely used due to its moderate reactivity, low cost, and ease of handling.[1] For more stubborn reactions, stronger bases like sodium hydride (NaH) can be employed.[2][3][4]
-
Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they are polar aprotic, effectively solvating the cation of the base and leaving the phenoxide nucleophile highly reactive.[5][6]
-
-
Phase-Transfer Catalysis (PTC): This system is ideal for reactions where the reactants are in two immiscible phases (e.g., an aqueous phase for the base and an organic phase for the alkyl halide).
-
Catalyst: Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) are the most common.[7][8][9] The TBAB cation pairs with the phenoxide anion, shuttling it from the aqueous/solid phase into the organic phase where it can react with the benzyl chloride.[7][10]
-
System: Typically involves an inexpensive base like sodium hydroxide (NaOH) in water, with the organic reactants dissolved in a non-polar solvent like toluene.[11]
-
Q2: How do I choose between a strong base system (like K₂CO₃/DMF) and a Phase-Transfer Catalyst system?
A2: The choice depends on factors like scale, desired work-up procedure, and sensitivity of your starting materials.
-
Choose the K₂CO₃/DMF system when:
-
Complete Anhydrous Conditions are Possible: This system is highly sensitive to water, which can consume the base and hydrolyze the alkyl halide.[12]
-
High Reactivity is Needed: The "naked" phenoxide in a polar aprotic solvent is extremely nucleophilic, often leading to faster reaction times.[4]
-
Simple Filtration is Preferred for Work-up: The inorganic base can often be removed by simple filtration before solvent evaporation.
-
-
Choose the Phase-Transfer Catalyst (PTC) system when:
-
Using Aqueous Bases: You want to use inexpensive and easy-to-handle aqueous bases like NaOH.
-
Avoiding Harsh Anhydrous Conditions: The system is inherently biphasic and does not require strictly dried reagents or solvents.
-
Minimizing Side Reactions: PTC can sometimes offer higher selectivity by keeping the concentration of the active nucleophile in the organic phase low but constant.[11]
-
Greener Chemistry is a Goal: Using water as a solvent for the base and the ability to recycle the catalyst-rich phase in some setups makes this a more environmentally friendly option.[8]
-
Q3: Besides the catalyst, what are the most critical reaction parameters to optimize for yield and purity?
A3: Optimizing the following parameters is crucial for success:
-
Temperature: Williamson ether synthesis is temperature-dependent. For K₂CO₃/DMF systems, temperatures between 70-110°C are common.[1] Start on the lower end and increase if the reaction is slow, as monitored by Thin Layer Chromatography (TLC). Excessive heat can lead to side product formation.
-
Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the alkylating agent (3-chlorobenzyl chloride) and the base is typically used to ensure the complete consumption of the valuable vanillin starting material.[1]
-
Solvent Purity: Ensure solvents, especially in non-PTC systems, are anhydrous.[12] Water can significantly reduce yield.
-
Stirring Rate: In biphasic PTC systems, vigorous stirring is essential to maximize the interfacial area between the phases, which directly impacts the reaction rate.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the most likely causes?
A1: Low yield is a common issue that can almost always be traced back to a few key factors.[12]
-
Cause 1: Incomplete Deprotonation.
-
Diagnosis: TLC analysis shows a significant amount of unreacted vanillin.
-
Reason: The base may be too weak, of poor quality, or insufficient in quantity. If using NaH, it may have been deactivated by improper storage.[12] For bases like K₂CO₃, the particle size can matter; finer powder provides more surface area.[13]
-
Solution:
-
-
Cause 2: Poor Alkylating Agent Reactivity.
-
Diagnosis: TLC shows unreacted vanillin phenoxide (which may be at the baseline) but little product formation.
-
Reason: The 3-chlorobenzyl chloride may have degraded. More importantly, the reaction follows an Sₙ2 mechanism, which is sensitive to the leaving group.[2][14]
-
Solution:
-
Use a fresh bottle of 3-chlorobenzyl chloride.
-
Consider switching to 3-chlorobenzyl bromide . Bromide is a better leaving group than chloride, which can significantly accelerate the Sₙ2 reaction rate.
-
Adding a catalytic amount of sodium or potassium iodide (KI) can facilitate an in-situ Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide, accelerating the reaction.[6]
-
-
-
Cause 3: Sub-optimal Temperature.
-
Diagnosis: The reaction stalls after initial product formation.
-
Reason: The activation energy for the Sₙ2 reaction is not being met.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC at each stage to find the optimal balance between reaction rate and side product formation.[1]
-
Q2: I'm observing significant impurity spots on my TLC plate. What are these side products and how can I prevent them?
A2: Vanillin has multiple reactive sites, which can lead to side reactions if conditions are not controlled.[11][15][16]
-
Side Product 1: Dialkylated Product.
-
Identification: A less polar spot on TLC than the desired product. This can occur if the starting material contains impurities or if demethylation occurs followed by alkylation.
-
Prevention: Use highly pure vanillin. Avoid excessively high temperatures or prolonged reaction times which might promote demethylation. Using a slight excess of the alkylating agent is standard, but a large excess could potentially drive unwanted reactions.
-
-
Side Product 2: C-Alkylation.
-
Identification: Phenoxides are ambident nucleophiles and can undergo alkylation at the ortho carbon position, though this is less common for O-alkylation under Williamson conditions.
-
Prevention: This is generally minimized by using polar aprotic solvents (like DMF) which favor O-alkylation.[5]
-
-
Side Product 3: Self-Condensation/Decomposition.
-
Identification: Formation of a dark, tarry reaction mixture and baseline streaking on TLC.
-
Reason: The aldehyde functional group on vanillin can be sensitive to very strong bases and high temperatures.[17][18]
-
Prevention: Use the mildest base and lowest temperature that afford a reasonable reaction rate. K₂CO₃ is generally safer in this regard than NaH.[1] Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aldehyde.
-
Data & Visualization
Catalyst System Comparison
| Catalyst System | Base | Solvent | Typical Temp. | Key Advantages | Key Disadvantages |
| Homogeneous | K₂CO₃ | DMF, Acetone | 70-110 °C | Simple, common reagents, good yields.[1] | Requires anhydrous conditions, DMF can be difficult to remove. |
| Homogeneous | NaH | Anhydrous DMF/THF | 0 °C to RT | Very fast, highly effective for less reactive halides.[3][4] | Requires strict anhydrous/inert atmosphere, hazardous (H₂ gas). |
| Phase-Transfer | NaOH (aq) / K₂CO₃ (s) | Toluene / DCM | 60-90 °C | No need for anhydrous solvents, uses cheap bases, often cleaner.[11] | Requires vigorous stirring, catalyst must be removed during work-up. |
Reaction Mechanism & Troubleshooting Workflow
The synthesis proceeds via a standard Sₙ2 mechanism.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
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- 8. researchgate.net [researchgate.net]
- 9. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brainly.com [brainly.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Spectrum of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
This guide provides an in-depth analysis and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It delves into the causal relationships between the molecule's structure and its spectral features, offering a comparative analysis with structurally related compounds to validate peak assignments. Our approach is grounded in established spectroscopic principles to ensure scientific integrity and trustworthiness.
Foundational Principles: Structure and Symmetry
The interpretation of a ¹³C NMR spectrum begins with a thorough analysis of the target molecule's structure. This compound is composed of two distinct aromatic systems linked by an ether bridge: a 3-methoxybenzaldehyde moiety and a 3-chlorobenzyl group.
Due to the lack of rotational symmetry, all fifteen carbon atoms in the molecule are chemically unique. Therefore, we anticipate observing 15 distinct signals in the proton-decoupled ¹³C NMR spectrum.
To facilitate a clear discussion, the carbon atoms are systematically numbered as shown in the diagram below.
Caption: Molecular structure of this compound with IUPAC numbering.
Experimental Protocol for ¹³C NMR Acquisition
A robust and reproducible experimental setup is critical for obtaining high-quality NMR data. The following protocol outlines a standard procedure for acquiring a quantitative ¹³C NMR spectrum.
Workflow Overview:
Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 15-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice due to its excellent solubilizing properties for moderately polar organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[3]
-
Instrumentation and Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and sensitivity. The experiment should be run using broadband proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1] Key parameters include a spectral width of approximately 250 ppm (0-250 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for at least partial relaxation of quaternary carbons.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The transformed spectrum is then manually phased and baseline corrected to ensure accurate peak integration and chemical shift determination. The spectrum is calibrated by setting the TMS signal to 0.00 ppm.
Spectral Analysis: Peak Assignment and Comparative Justification
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Comparative Compounds.
| Carbon Atom | Predicted δ (ppm) for Title Compound | Compound A: Vanillin[5][6] δ (ppm) | Compound B: 3-Methoxybenzaldehyde[7] δ (ppm) in CDCl₃ | Compound C: 4-(Benzyloxy)-3-methoxybenzaldehyde[8][9] δ (ppm) |
| C7 (CHO) | ~191.0 | 191.1 | 191.9 | ~191.0 |
| C4 (C-O-CH₂) | ~151.5 | 151.7 (C-OH) | - | ~152.0 |
| C3 (C-OCH₃) | ~149.5 | 147.2 | 160.0 | ~149.8 |
| C1' (C-CH₂) | ~138.0 | - | - | ~136.7 |
| C3' (C-Cl) | ~134.5 | - | - | - |
| C1 (C-CHO) | ~130.5 | 129.9 | 137.7 | ~130.8 |
| C5' (CH) | ~129.9 | - | - | - |
| C4' (CH) | ~128.0 | - | - | - |
| C6' (CH) | ~127.8 | - | - | - |
| C2' (CH) | ~126.0 | - | - | - |
| C6 (CH) | ~125.0 | 127.6 | 123.3 | ~125.5 |
| C2 (CH) | ~113.0 | 108.7 | 121.3 | ~113.5 |
| C5 (CH) | ~111.5 | 114.6 | 112.0 | ~112.0 |
| C9 (O-CH₂-Ar) | ~70.5 | - | - | ~71.0 |
| C8 (OCH₃) | ~56.0 | 56.0 | 55.3 | 56.1 |
Detailed Justification of Assignments
-
Aldehyde Carbon (C7): The carbon of an aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen. Its signal consistently appears far downfield, typically above 190 ppm.[10] Data from vanillin (191.1 ppm) and 3-methoxybenzaldehyde (191.9 ppm) strongly support the assignment of the C7 signal to ~191.0 ppm .[5][7]
-
Aromatic Carbons (C1-C6 & C1'-C6'): Aromatic carbons typically resonate between 110 and 170 ppm.[10]
-
Oxygen-Substituted Carbons (C3, C4): Carbons directly attached to oxygen are significantly deshielded and appear at the lower end of the aromatic region. C4, being part of the ether linkage, is predicted at ~151.5 ppm , slightly modified from the C-OH carbon in vanillin (151.7 ppm). C3, attached to the methoxy group, is predicted at ~149.5 ppm .
-
Quaternary Carbons (C1, C1', C3'): Quaternary carbons generally show weaker signals. C1, ipso to the aldehyde, is predicted around ~130.5 ppm . In the 3-chlorobenzyl ring, C1' (ipso to the benzylic carbon) is expected around ~138.0 ppm , and C3' (bearing the chlorine atom) is deshielded by the inductive effect of chlorine to ~134.5 ppm .
-
Protonated Aromatic Carbons: The remaining CH carbons are assigned based on the combined electronic effects of the substituents. The ortho and para positions relative to the electron-donating alkoxy groups (C2, C5, C6) are shielded and appear more upfield (~111.5 to ~125.0 ppm ). The carbons of the 3-chlorobenzyl ring (C2', C4', C5', C6') are less affected by strong resonance effects and are predicted in the range of ~126.0 to ~129.9 ppm .
-
-
Aliphatic Carbons (C8, C9):
-
Benzylic Ether Carbon (C9): The benzylic carbon (C9) is attached to two electronegative atoms (an ether oxygen and an aromatic ring), placing its signal in the 60-80 ppm range.[10] Comparison with 4-(benzyloxy)-3-methoxybenzaldehyde (~71.0 ppm) suggests a chemical shift of ~70.5 ppm .[9]
-
Methoxy Carbon (C8): The methoxy carbon signal is highly characteristic and appears consistently around 55-60 ppm. Data from vanillin (56.0 ppm) and 3-methoxybenzaldehyde (55.3 ppm) provide a confident assignment at ~56.0 ppm .[5][7]
-
Conclusion
The ¹³C NMR spectrum of this compound is predicted to exhibit 15 unique signals, corresponding to each carbon atom in its asymmetric structure. By leveraging a comparative approach with well-documented spectra of vanillin, 3-methoxybenzaldehyde, and benzyloxy derivatives, we can assign the chemical shifts with a high degree of confidence. The downfield aldehyde signal (~191.0 ppm), the characteristic aliphatic signals for the methoxy (~56.0 ppm) and benzylic ether (~70.5 ppm) carbons, and the dispersed signals of the two distinct aromatic rings provide a unique spectral fingerprint for unambiguous structural verification. This guide underscores the power of combining foundational NMR principles with comparative data analysis to achieve reliable spectral interpretation in chemical research and development.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C-NMR spectra for vanillin, compounds 1a−3a, and compounds 1b−3b. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
This guide provides a comprehensive, multi-platform mass spectrometric analysis of the synthetic intermediate 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde. We present a systematic comparison of ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—and detail the structural elucidation process using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). The methodologies and data herein establish a robust framework for the unambiguous identification and characterization of this and structurally related molecules, offering researchers and drug development professionals a validated analytical workflow.
Introduction: The Analytical Imperative
This compound (C₁₅H₁₃ClO₃, Mol. Wt.: 276.71 g/mol ) is a substituted benzaldehyde derivative incorporating a benzyl ether linkage. Such compounds are common intermediates in organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals. Verifying the identity and purity of these intermediates is a critical checkpoint in any synthetic workflow. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose.
However, the choice of analytical strategy is not trivial. The molecule's moderate polarity, the presence of a labile benzyl ether bond, and a chlorine atom necessitate a methodical approach to select the optimal ionization and analysis techniques. This guide is structured to walk the researcher through a logical, self-validating workflow, from initial confirmation of elemental composition to the detailed elucidation of its structure through controlled fragmentation.
Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before any detailed structural analysis, it is imperative to confirm the elemental composition. High-resolution mass spectrometry provides the mass accuracy required to distinguish the target compound from other potential isobaric impurities.[1][2][3] A mass accuracy of <5 ppm is the industry standard for confident formula assignment.[2] For this analysis, a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is the instrument of choice.[3][4]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, which is essential for positive-ion mode analysis.
-
Instrumentation: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Infusion: Direct infusion via syringe pump at 5 µL/min.
-
Instrument Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Resolution: 140,000 (at m/z 200)
-
AGC Target: 1e6
-
Mass Range: m/z 100-500
-
-
Calibration: Calibrate the instrument immediately prior to analysis using a certified calibration solution to ensure mass accuracy.
Data Presentation: Elemental Composition Confirmation
The primary ion observed is the protonated molecule, [M+H]⁺. The presence of a single chlorine atom results in a characteristic isotopic pattern, with the [M+2+H]⁺ ion appearing at approximately one-third the intensity of the [M+H]⁺ ion.[5]
| Parameter | Theoretical Value (C₁₅H₁₄³⁵ClO₃⁺) | Observed Value (Hypothetical) | Mass Error (ppm) |
| Monoisotopic Mass | 277.0626 | 277.0621 | -1.80 |
| Isotopic Peak [M+2+H]⁺ | 279.0597 | 279.0591 | -2.15 |
| [M+2]/[M] Abundance Ratio | 32.5% | 32.1% | - |
Trustworthiness: The sub-2 ppm mass error, combined with the experimentally observed isotopic abundance ratio that closely matches the theoretical value for one chlorine atom, provides extremely high confidence in the assigned elemental formula.[6] This step validates that the correct molecule is being analyzed before proceeding to more complex fragmentation studies.
Comparative Ionization: ESI vs. APCI
Expertise & Experience: The choice of ionization source can dramatically affect the quality of the mass spectrum. ESI is a "soft" ionization technique ideal for polar and large molecules, typically preserving the molecular ion.[7][8] APCI is better suited for less polar, more volatile, and thermally stable small molecules and sometimes induces more in-source fragmentation.[8][9][10] By comparing both, we can determine the optimal method for generating a stable precursor ion for subsequent MS/MS analysis.
Experimental Protocol: LC-MS with ESI and APCI
-
Sample Preparation: Use the same 1 µg/mL sample as prepared for HRMS.
-
Instrumentation: Agilent 1290 Infinity II LC coupled to an Agilent 6470 Triple Quadrupole MS.
-
LC Conditions (for sample introduction):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Isocratic 70% acetonitrile, 30% water, 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1 µL
-
-
MS Parameters (ESI):
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 4000 V
-
-
MS Parameters (APCI):
-
Gas Temperature: 350 °C
-
Vaporizer: 400 °C
-
Gas Flow: 4 L/min
-
Nebulizer: 60 psi
-
Corona Current: 4 µA
-
-
Analysis: Acquire full scan data (m/z 100-400) for the analyte under both ESI and APCI conditions.
Data Presentation: Ionization Efficiency Comparison
| Ionization Source | [M+H]⁺ Intensity (cps) | Key In-Source Fragments | Observations |
| ESI | 1.5 x 10⁷ | m/z 125 (low intensity) | Predominantly generates the protonated molecule. Ideal for precursor ion selection. |
| APCI | 8.2 x 10⁶ | m/z 125 (high intensity) | Produces a weaker molecular ion and significant in-source fragmentation. |
Authoritative Grounding: The results indicate that ESI is the superior ionization technique for this molecule. It efficiently generates a stable protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This is crucial for quantitative studies and for ensuring that the ion selected for MS/MS is the intact parent molecule. APCI's higher thermal energy leads to premature fragmentation of the labile benzyl ether bond.
Structural Elucidation: Tandem Mass Spectrometry (MS/MS)
Expertise & Experience: Tandem mass spectrometry (MS/MS) provides definitive structural information by fragmenting a selected precursor ion and analyzing its product ions.[11] The technique used here is Collision-Induced Dissociation (CID), where the precursor ion's kinetic energy is increased and it is collided with an inert gas (e.g., nitrogen or argon), causing it to fragment.[12][13] The resulting fragmentation pattern is a structural fingerprint of the molecule.
Experimental Protocol: Product Ion Scan MS/MS
-
Instrumentation: Use the same LC-MS/MS system as in Section 3, with the ESI source.
-
Precursor Ion Selection: Select the [M+H]⁺ ion at m/z 277.1 in the first quadrupole (Q1).
-
Collision-Induced Dissociation (CID):
-
Collision Gas: Nitrogen
-
Collision Energy (CE): Optimize by ramping from 10 to 40 eV. A value of 20 eV was found to be optimal for generating a rich spectrum.
-
-
Product Ion Analysis: Scan the third quadrupole (Q3) over a mass range of m/z 50-280 to detect all fragment ions.
Data Presentation: Key MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity | Proposed Structure / Neutral Loss |
| 277.1 | 151.1 | 100% | [C₈H₇O₃]⁺ (Protonated 4-hydroxy-3-methoxybenzaldehyde radical cation) |
| 277.1 | 125.0 | 85% | [C₇H₆³⁵Cl]⁺ (3-Chlorobenzyl cation) |
| 277.1 | 91.1 | 15% | [C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl cation) |
Authoritative Grounding: The fragmentation is dominated by the cleavage of the most labile bond in the structure: the C-O bond of the benzyl ether. This is a characteristic fragmentation pathway for benzyl ethers.[14][15] The protonation likely occurs on the ether oxygen, weakening the adjacent C-O bond.[16][17] Collision energy then promotes heterolytic cleavage, resulting in two primary, highly stable fragment ions:
-
The 3-Chlorobenzyl Cation (m/z 125.0): This fragment is highly stabilized by the aromatic ring. Its isotopic partner at m/z 127.0 (containing ³⁷Cl) is also observed, further confirming the presence and location of the chlorine atom.
-
The Isovanillin Radical Cation (m/z 151.1): This fragment corresponds to the other half of the molecule, 4-hydroxy-3-methoxybenzaldehyde (isovanillin).[18][19][20]
The workflow and fragmentation pathway are visualized below.
Mandatory Visualization: Analytical Workflow & Fragmentation
Caption: A self-validating workflow for mass spectrometric analysis.
Caption: Proposed CID fragmentation pathway for protonated CBMBA.
Conclusion and Recommendations
This guide demonstrates a robust, multi-step workflow for the definitive mass spectrometric characterization of this compound.
-
Unambiguous Identification: High-resolution mass spectrometry is essential as the first step to confirm the elemental formula with high confidence (<2 ppm mass error) and validate the chlorine isotopic pattern.
-
Optimal Ionization: Electrospray ionization (ESI) is demonstrably superior to APCI for this compound, yielding a stable and abundant protonated molecule ([M+H]⁺) with minimal in-source fragmentation.
-
Structural Confirmation: Tandem MS/MS analysis via CID provides a clear and predictable fragmentation pattern, dominated by the cleavage of the benzyl ether bond to produce characteristic ions at m/z 125.0 and m/z 151.1, confirming the connectivity of the molecule.
For routine analysis, such as reaction monitoring or purity checks, a single quadrupole mass spectrometer with an ESI source monitoring the [M+H]⁺ ion at m/z 277.1 would be sufficient. For full structural confirmation or analysis of unknown related impurities, the comprehensive workflow of HRMS followed by tandem MS/MS is strongly recommended.
References
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Oh, H., et al. (2021). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Retrieved from [Link]
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LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. Retrieved from [Link]
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Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Cheng, S. C., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
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Koster, K. (2014). Elemental composition from accurate m/z determinations. Wiley Analytical Science. Retrieved from [Link]
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JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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FlavorDB. (n.d.). 4-hydroxy-3-methoxybenzaldehyde (vanillin). Retrieved from [Link]
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Bristow, A. W. T. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews. Retrieved from [Link]
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PubChem. (n.d.). Vanillin. National Institutes of Health. Retrieved from [Link]
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National Institutes of Health. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Retrieved from [Link]
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Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]
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ACS Publications. (2010). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]
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Yergey, J. A., et al. (1996). Determination of Elemental Compositions from Mass Peak Profiles of the Molecular Ion (M) and the M + 1 and M + 2 Ions. Analytical Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2014). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. National Institutes of Health. Retrieved from [Link]
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Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]
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Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde and Its Analogs
In the landscape of medicinal chemistry, the benzaldehyde scaffold serves as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides a comparative analysis of the biological activity of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde and its structural analogs. By examining the structure-activity relationships (SAR) of related compounds, we can infer the potential therapeutic applications of this specific molecule and guide future drug discovery efforts.
Introduction to Benzaldehyde Derivatives in Drug Discovery
Benzaldehyde and its derivatives are a class of organic compounds characterized by a benzene ring substituted with a formyl group. The reactivity of the aldehyde functional group and the potential for diverse substitutions on the aromatic ring make them attractive starting points for chemical synthesis. The biological activity of these compounds is often dictated by the nature and position of these substituents, which can influence their pharmacokinetic and pharmacodynamic properties.
Our focus, this compound, is a derivative of vanillin, a well-known flavoring agent that also possesses various biological properties. The introduction of a 3-chlorobenzyl ether linkage at the 4-position of the vanillin core is a key structural modification that is expected to modulate its biological profile. The chlorine atom, a halogen, can significantly alter the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.
Comparative Biological Activities
While direct experimental data on the biological activity of this compound is not extensively available in the public domain, we can extrapolate its potential activities by analyzing the established bioactivities of its structural analogs.
Antimicrobial Activity
Benzaldehyde derivatives have been widely investigated for their antimicrobial properties. The aldehyde group itself can react with microbial proteins and enzymes, leading to cellular dysfunction. The overall antimicrobial potency is, however, significantly influenced by the substitution pattern on the aromatic ring.
For instance, 2-hydroxy-4-methoxybenzaldehyde, a key component of Periploca sepium essential oil, has demonstrated significant antimicrobial activity against a range of bacteria and fungi, with MIC values ranging from 80 μg/mL to 300 μg/mL.[1] The presence of a hydroxyl group ortho to the aldehyde is often associated with enhanced activity. Furthermore, studies on 4-methoxysalicylaldehyde and its derivatives have shown that the position of the methoxy group influences the antimicrobial efficacy.[2]
The introduction of a substituted benzyl group, as in our target molecule, can further enhance antimicrobial activity. The lipophilicity conferred by the benzyl moiety can facilitate the compound's passage through microbial cell membranes. The presence of a chlorine atom on the benzyl ring is particularly noteworthy. Halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and the potential for halogen bonding interactions with target proteins.[3] Therefore, it is plausible that this compound would exhibit notable antimicrobial activity.
Table 1: Comparative Antimicrobial Activity of Benzaldehyde Analogs
| Compound | Organism(s) | Activity (MIC/MBC/IC50) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | MIC: 80-300 µg/mL; MBC/MFC: 125-300 µg/mL; IC50: 63.29-167.30 µg/mL | [1] |
| 4-Methoxysalicylaldehyde | Foodborne bacteria | MIC: 30.1–67.3 μg/mL | [2] |
| Aroyl hydrazones of 4-hydroxy-3-methoxybenzaldehyde | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Showed higher activity than corresponding hydrazides | [4] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Benzaldehyde derivatives have emerged as promising anti-inflammatory agents. 3-Hydroxybenzaldehyde (3-HBA) and 4-Hydroxybenzaldehyde (4-HBA) have been shown to possess antioxidant and anti-inflammatory properties.[5][6] 4-Hydroxybenzaldehyde, for example, exhibits anti-inflammatory effects by down-regulating iNOS and/or COX-2.[7]
A study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a brominated vanillin derivative, demonstrated its anti-inflammatory effects through the inactivation of ERK, JNK, and NF-κB pathways in RAW 264.7 cells.[8] This suggests that halogenation can play a crucial role in the anti-inflammatory activity of these compounds. The 3-chloro substituent in our molecule of interest could similarly contribute to potent anti-inflammatory effects.
Anticancer Activity
The search for novel anticancer agents is a continuous effort in drug discovery. Benzaldehyde derivatives and their heterocyclic analogs, such as those containing 1,3,4-oxadiazole and 1,2,3-triazole rings, have shown promising antiproliferative effects against various cancer cell lines.[9][10] Hydrazone derivatives of aldehydes are also known to possess a broad range of pharmaceutical activities, including anticancer properties.[11]
The mechanism of action for these compounds can be diverse, including the inhibition of crucial enzymes or growth factor receptors.[9] While the anticancer potential of this compound has not been specifically evaluated, its structural features suggest it could be a candidate for investigation. The lipophilic and electronically modified nature of the molecule could facilitate its interaction with intracellular targets relevant to cancer progression.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzaldehyde derivatives is intricately linked to their chemical structure.[3][12] Key SAR observations from the literature that are relevant to this compound include:
-
Role of the Aldehyde Group: The aldehyde functionality is often crucial for activity, potentially acting as a Michael acceptor or forming Schiff bases with biological nucleophiles.[13]
-
Substitution on the Benzaldehyde Ring:
-
Hydroxyl Group: A hydroxyl group, particularly at the ortho or para position, can enhance activity, likely through hydrogen bonding interactions with target receptors.[3][4]
-
Methoxy Group: The methoxy group at the 3-position, as seen in vanillin derivatives, is a common feature in biologically active natural products and can influence receptor binding and metabolic stability.
-
-
The 4-O-Benzyl Moiety:
-
Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can improve cell membrane permeability.
-
Halogen Substitution: The presence of a chlorine atom on the benzyl ring can significantly impact activity. This can be due to:
-
Electronic Effects: The electron-withdrawing nature of chlorine can modulate the reactivity of the molecule.
-
Steric Effects: The size of the chlorine atom can influence how the molecule fits into a binding pocket.
-
Hydrophobic and Halogen Bonding: Chlorine can participate in hydrophobic interactions and form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.[3]
-
-
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its analogs, a series of well-established in vitro assays can be employed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Methodology:
-
Preparation of Inoculum: Grow microbial cultures (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[8]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and allow them to adhere overnight.[8]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[8]
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Cell Viability: Perform a concurrent cell viability assay (e.g., MTT or LDH assay) to ensure that the observed NO inhibition is not due to cytotoxicity.[8]
In Vitro Anticancer Assay: MTT Proliferation Assay
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell proliferation.
Conclusion and Future Directions
Based on the extensive literature on structurally related benzaldehyde derivatives, it is highly probable that this compound possesses a range of interesting biological activities. The presence of the 3-chlorobenzyl ether moiety is a key structural feature that is anticipated to confer potent antimicrobial and anti-inflammatory properties, and potentially anticancer activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols outlined in this guide provide a solid framework for such investigations. Furthermore, exploring variations in the substitution pattern on both the benzaldehyde and benzyl rings will be crucial for elucidating detailed structure-activity relationships and for the rational design of more potent and selective therapeutic agents. The insights gained from these studies could pave the way for the development of novel drugs for the treatment of infectious diseases, inflammatory disorders, and cancer.
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A Senior Application Scientist's Guide to the Elemental Analysis of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
In the landscape of drug discovery and development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. The purity and elemental composition of a compound are foundational data points that underpin its identity, safety, and efficacy.[1][2] This guide presents a comparative analysis of methodologies for the elemental characterization of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (CBMBA), a compound of interest in medicinal chemistry. We will explore the theoretical elemental composition and compare it against experimental data obtained from Combustion Analysis, Schöniger Flask Combustion, and X-ray Fluorescence (XRF), providing researchers with the critical insights needed to select the most appropriate analytical strategy.
Introduction: The Imperative of Purity
This compound (CBMBA) is an organic molecule with a structure suggestive of its potential role as a precursor or intermediate in the synthesis of more complex pharmaceutical agents.[3] As with any API, confirming its elemental composition is a critical step in the quality control pipeline.[1][4] This verification ensures the correct molecular structure, quantifies purity, and is a prerequisite for regulatory submission.[2] This guide moves beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and self-validating analytical approach.
Theoretical Elemental Composition
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the benchmark against which all experimental results are measured.
Molecular Formula: C₁₅H₁₃ClO₃
Molecular Weight: 292.72 g/mol
Table 1: Theoretical Elemental Composition of CBMBA
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 61.55% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 4.48% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.11% |
| Oxygen | O | 15.999 | 3 | 47.997 | 16.39% |
| Total | 292.719 | 100.00% |
This theoretical profile is the gold standard for our analytical campaign. Any significant deviation in experimental results signals the presence of impurities or a flaw in the synthetic route.
Comparative Analytical Methodologies
No single technique can provide a complete elemental picture for a heteroatom-containing molecule like CBMBA. A multi-pronged approach is necessary. Here, we compare the gold standard for organic analysis (Combustion) with targeted halogen-specific techniques.
Method 1: CHN/O Combustion Analysis
Combustion analysis is the cornerstone for determining the weight percent of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[5][6][7] Oxygen is typically determined by a similar pyrolysis method.
-
Principle of Operation: The technique relies on the "flash combustion" of a small, precisely weighed sample (typically ~2 mg) in an oxygen-rich environment at high temperatures (>900°C).[5][7] This process instantaneously converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6][8] These resultant gases are then separated via gas chromatography and quantified using a thermal conductivity detector (TCD).[7]
-
Expertise & Causality: This method is unparalleled for its precision in C and H determination. However, it is crucial to recognize its primary limitation for CBMBA: it does not determine chlorine. The combustion products of chlorine (e.g., HCl) are typically removed by scrubbers to prevent interference and instrument damage.[8] Therefore, combustion analysis provides only a partial, albeit critical, piece of the puzzle.
Method 2: Schöniger Flask Combustion for Chlorine Analysis
To quantify the chlorine content, a classic and highly reliable wet chemistry method is the Schöniger flask combustion.[9] This technique is particularly valuable for its accuracy and relatively low cost.
-
Principle of Operation: A weighed sample is wrapped in ashless filter paper and combusted within a sealed, heavy-walled glass flask filled with pure oxygen.[10][11][12] The flask contains an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide) which traps the combustion products. The chlorine in CBMBA is converted to hydrogen chloride (HCl), which dissolves to form chloride ions (Cl⁻) in the solution.[13] These ions are then quantified, typically by argentometric titration.
-
Trustworthiness: The self-validating nature of this protocol is established by running a blank (an identical procedure without the sample) to correct for any trace contaminants.[9][11] Its simplicity and reliance on fundamental stoichiometric reactions make it a highly trustworthy method for halogen determination.[13]
Method 3: X-ray Fluorescence (XRF) for Chlorine Analysis
As a modern alternative to wet chemistry, X-ray Fluorescence (XRF) offers a rapid, non-destructive method for elemental analysis, including halogens like chlorine.[14][15]
-
Principle of Operation: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. Outer-shell electrons then drop to fill these vacancies, emitting secondary X-rays with energies characteristic of each element present. The intensity of these emitted X-rays is directly proportional to the element's concentration.[16]
-
Expertise & Causality: XRF is exceptionally fast and requires minimal sample preparation.[17] However, its sensitivity and accuracy can be influenced by "matrix effects," where the absorption or enhancement of the fluorescent signal by other elements in the sample can skew results.[16] For CBMBA, the organic matrix (C, H, O) can scatter the primary X-rays. Therefore, calibration with matrix-matched standards is essential for achieving high accuracy. While powerful, it may not achieve the same level of precision as the Schöniger method for bulk composition without careful validation.
Experimental Protocols & Workflows
To ensure reproducibility, the following detailed protocols are provided.
Workflow Visualizations
Caption: Workflow for CHN Analysis via Flash Combustion.
Caption: Workflow for Chlorine Analysis via Schöniger Flask.
Step-by-Step Methodologies
Protocol 1: Combustion Analysis (CHN Mode)
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard (e.g., Acetanilide) to establish detector response factors.
-
Sample Preparation: Accurately weigh approximately 2 mg of CBMBA into a tin capsule. A microbalance with readability to 0.001 mg is required.
-
Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the analysis sequence. The sample undergoes combustion, and the resulting gases are analyzed as per the workflow.
-
Data Calculation: The instrument software calculates the weight percentages of C and H by comparing the integrated peak areas of CO₂ and H₂O from the sample against those from the standard.
Protocol 2: Schöniger Flask Combustion & Titration
-
Preparation: Add 20 mL of 1 M Sodium Hydroxide and 5 drops of 30% hydrogen peroxide to the 500 mL Schöniger flask.
-
Sample Weighing: Accurately weigh ~10 mg of CBMBA onto a piece of black, ashless filter paper, fold it, and place it in the platinum basket of the stopper.
-
Combustion: Flush the flask with pure oxygen for 1 minute. Ignite the paper's fuse and quickly plunge the stopper into the flask, holding it firmly.[12] Avert eyes during combustion.
-
Absorption: Once combustion is complete, shake the sealed flask vigorously for 5-10 minutes until the white smoke has completely dissolved into the absorbing liquid.[11]
-
Titration: Quantitatively transfer the solution to a beaker, acidify with dilute nitric acid, and add a few drops of a suitable indicator (e.g., dichlorofluorescein). Titrate with a standardized 0.01 M silver nitrate (AgNO₃) solution until the endpoint is reached.
-
Calculation: Calculate the percentage of chlorine based on the volume of AgNO₃ consumed.
Data Comparison and Interpretation
The following table summarizes hypothetical, yet realistic, experimental results obtained for a batch of synthesized CBMBA.
Table 2: Comparative Elemental Analysis Results for CBMBA
| Element | Theoretical Mass % | Combustion Analysis | Schöniger Flask | XRF Analysis |
| Carbon (C) | 61.55% | 61.41% | - | - |
| Hydrogen (H) | 4.48% | 4.55% | - | - |
| Chlorine (Cl) | 12.11% | - | 12.05% | 11.9% |
| Oxygen (O) | 16.39% | 16.27% (by difference) | - | - |
| Total | 100.00% | 94.28% (Direct) | - | - |
-
Interpretation of Results:
-
Combustion Analysis: The results for Carbon (61.41%) and Hydrogen (4.55%) are well within the generally accepted pharmaceutical industry tolerance of ±0.4% from the theoretical value. This strongly supports the integrity of the compound's carbon-hydrogen backbone. Oxygen, calculated by difference, also shows good agreement.
-
Schöniger Flask: The chlorine content of 12.05% is in excellent agreement with the theoretical value of 12.11%. This high level of accuracy provides strong confirmation of the compound's identity and purity with respect to its halogen content.
-
XRF Analysis: The result of 11.9% is in good agreement but shows a slightly larger deviation. This could be attributed to matrix effects or the specific calibration model used. While excellent for rapid screening, achieving the precision of the combustion/titration method requires more extensive validation for this specific organic matrix.[17]
-
Conclusion and Recommendations
The elemental analysis of this compound requires a complementary approach for full characterization.
-
Recommended Strategy: For definitive structural confirmation and purity assessment required for drug development and regulatory filings, the combination of Combustion Analysis (for C, H, O) and Schöniger Flask Combustion with titration (for Cl) is the recommended approach. This pairing provides the highest degree of accuracy and precision for each constituent element.
-
Alternative Strategy: X-ray Fluorescence (XRF) serves as an excellent alternative for rapid, high-throughput screening of chlorine content, particularly in a process chemistry setting where speed is critical. However, it must be rigorously validated against a primary method like the Schöniger flask to ensure its accuracy for this specific compound matrix.
Ultimately, the choice of methodology depends on the analytical objective, but the foundational data derived from these techniques is indispensable for advancing any potential drug candidate from the laboratory to clinical application.
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National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Benzyloxy-Methoxybenzaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the structure-activity relationship (SAR) surrounding the 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde scaffold and its analogs. This guide moves beyond simple data presentation to offer a synthesized analysis grounded in experimental evidence, designed to inform and accelerate medicinal chemistry and drug discovery programs. We will dissect the synthetic rationale, compare biological activities through quantitative data, and elucidate the nuanced relationships between chemical structure and therapeutic potential.
Introduction: The Vanillin Scaffold as a Privileged Structure
The 4-hydroxy-3-methoxybenzaldehyde (vanillin) core is a well-established "privileged scaffold" in medicinal chemistry. Its aromatic ring possesses hydroxyl, methoxy, and aldehyde functional groups that are ripe for chemical modification, allowing for the generation of diverse molecular architectures with a wide spectrum of biological activities. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.
By converting the phenolic hydroxyl group into a benzyloxy ether, researchers can systematically explore a large chemical space. The introduction of a substituted benzyl group, such as the 3-chlorobenzyl moiety, creates a new vector for probing interactions with biological targets. This guide focuses specifically on how substitutions on this appended benzyl ring modulate the compound's biological efficacy, using anticancer activity as our primary endpoint for a detailed comparative analysis.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely adopted method for synthesizing 4-(benzyloxy)-3-methoxybenzaldehyde derivatives is the Williamson ether synthesis. This classical SN2 reaction provides a reliable and scalable route to the target compounds.
Causality Behind the Experimental Choices:
The choice of a weak base like potassium carbonate (K₂CO₃) is critical. Vanillin's phenolic proton is acidic enough to be deprotonated by K₂CO₃, forming a potassium phenoxide intermediate. This base is strong enough for the desired reaction but mild enough to prevent side reactions that might occur with stronger bases like sodium hydride (NaH). Acetone or DMF are chosen as solvents because they are polar and aprotic, which effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile reactive and available to attack the electrophilic benzyl halide. The reaction is typically heated to reflux to provide the necessary activation energy and ensure a reasonable reaction rate.
Detailed Experimental Protocol: Synthesis of this compound
-
Deprotonation: To a solution of vanillin (1.0 eq.) in dry acetone (10 mL/mmol of vanillin), add anhydrous potassium carbonate (1.5 eq.).
-
Nucleophilic Attack: Add 3-chlorobenzyl chloride (1.1 eq.) to the suspension.
-
Reaction: Stir the mixture vigorously under reflux for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the vanillin spot disappears.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of acetone.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH solution (to remove any unreacted vanillin), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Product: Purify the resulting solid by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure this compound. Characterization is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 1: General workflow for the synthesis of benzyloxy-methoxybenzaldehyde derivatives.
Biological Evaluation: Assessing Anticancer Activity
To establish a meaningful SAR, a robust and reproducible biological assay is paramount. The antiproliferative and cytotoxic effects of these compounds are commonly evaluated against various cancer cell lines using the MTT assay.
The MTT Assay: A Self-Validating System
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This provides a quantitative measure of cell death or inhibition of proliferation induced by a test compound.
Detailed Experimental Protocol: In Vitro Cytotoxicity MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HL-60, human leukemia) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Analysis
While direct, comprehensive SAR data for the 4-[(substituted-benzyl)oxy]-3-methoxybenzaldehyde series is limited in publicly accessible literature, a seminal study by Lin et al. on the isomeric 2-(benzyloxy)benzaldehyde scaffold provides highly transferable insights into the key structural determinants for anticancer activity against the HL-60 human leukemia cell line. We will use this data as a robust proxy for our comparative analysis.
Figure 2: Key modification sites on the benzyloxy-benzaldehyde scaffold.
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀) of various benzyloxybenzaldehyde derivatives against the HL-60 cell line, providing a clear comparison of their performance.
| Compound ID | Core Scaffold | R² | R³ | R⁴ | IC₅₀ (µM) vs. HL-60 |
| 1 | 2-(Benzyloxy)benzaldehyde | H | H | H | >10 |
| 2 | 2-(Benzyloxy)benzaldehyde | H | OCH₃ | H | 1.3 |
| 3 | 2-(Benzyloxy)benzaldehyde | Cl | H | H | 6.8 |
| 4 | 2-(Benzyloxy)benzaldehyde | H | H | Cl | 6.5 |
Data adapted from a study on 2-benzyloxybenzaldehyde derivatives, which serves as an illustrative model for the SAR of the broader class of compounds.
Analysis and Key Insights:
-
The Unsubstituted Benchmark (Compound 1): The parent compound, 2-(benzyloxy)benzaldehyde, shows weak activity (IC₅₀ > 10 µM). This establishes a baseline and highlights the critical importance of substitutions on the benzyl ring for enhancing cytotoxicity.
-
Impact of a Methoxy Group (Compound 2): The introduction of a methoxy group at the 3-position (meta) of the benzyl ring leads to a dramatic increase in potency. Compound 2 , 2-[(3-methoxybenzyl)oxy]benzaldehyde, is the most potent compound in this series with an IC₅₀ of 1.3 µM. This suggests that an electron-donating group at the meta position creates a highly favorable interaction with the biological target.
-
Impact of Chloro Substituents (Compounds 3 & 4): Placing a chloro group at either the 2-position (ortho) or 4-position (para) of the benzyl ring results in a significant improvement in activity compared to the unsubstituted parent compound. Both compounds 3 and 4 exhibit IC₅₀ values of 6.8 µM and 6.5 µM, respectively. The chloro group is electron-withdrawing and can alter the electronic properties and conformation of the molecule. Its presence clearly enhances anticancer activity, although not to the same extent as the meta-methoxy group.
SAR Summary: What Drives Activity?
Figure 3: Logical relationship of substitutions on the benzyl ring to anticancer activity.
Based on this comparative data, the key takeaway for drug development professionals is that the electronic nature and position of the substituent on the benzyloxy moiety are critical drivers of cytotoxic activity. An electron-donating methoxy group at the meta position appears optimal for this particular scaffold against the HL-60 cell line. Electron-withdrawing chloro groups also confer a significant activity boost over the unsubstituted analog, suggesting that both electronic and steric factors are at play.
Alternative Biological Activities: Antimicrobial Potential
Beyond anticancer effects, benzaldehyde derivatives are also known for their antimicrobial properties. Vanillin itself is recognized for its inhibitory action, particularly against Gram-positive bacteria. The antimicrobial activity is often dependent on the concentration and the specific microorganism. While comprehensive SAR data for the antimicrobial effects of this specific series is less available, it represents a promising avenue for future research. The primary mechanism for phenolic compounds often involves disruption of the bacterial cell membrane.
Conclusion and Future Perspectives
The this compound scaffold belongs to a class of compounds with significant, tunable biological activity. This guide demonstrates that through straightforward synthesis, a diverse library of analogs can be created. The comparative analysis, using data from a closely related isomeric series, strongly indicates that:
-
Substitution on the benzyloxy ring is essential for potent anticancer activity.
-
An electron-donating group in the meta position (3-OCH₃) provides the highest potency in the analyzed series.
-
Electron-withdrawing groups like chlorine at the ortho or para positions also significantly enhance cytotoxicity.
For researchers in the field, the clear next steps involve synthesizing the exact 4-(benzyloxy)-3-methoxybenzaldehyde series with these substitutions (meta-methoxy, ortho-chloro, and para-chloro) to confirm if these SAR trends hold true for this specific isomer. Furthermore, expanding the biological evaluation to a panel of different cancer cell lines and exploring the antimicrobial potential through Minimum Inhibitory Concentration (MIC) assays would provide a more complete picture of this promising scaffold's therapeutic utility.
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
-
Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 26, 2026, from [Link]
Sources
Comparative study of different synthesis routes for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Introduction
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a substituted benzaldehyde derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a substituted benzyl ether linkage to a vanillin core, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The efficiency, scalability, and environmental impact of its synthesis are therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.
This guide provides an in-depth comparative analysis of two primary synthetic routes for this compound: the classical Williamson ether synthesis and a modern alternative utilizing Phase-Transfer Catalysis (PTC). We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, and operational simplicity.
Reaction Overview
The fundamental transformation in the synthesis of this compound is the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 3-chlorobenzyl chloride. This reaction, a classic example of the Williamson ether synthesis, involves the nucleophilic substitution of the chloride on the benzyl group by the phenoxide ion of vanillin.
Caption: General reaction scheme for the synthesis.
Comparative Analysis of Synthesis Routes
This section will explore two distinct methodologies for achieving the target synthesis, highlighting their respective advantages and disadvantages.
Route 1: Classical Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In the context of synthesizing this compound, this method involves the deprotonation of the phenolic hydroxyl group of vanillin with a moderately strong base, followed by nucleophilic attack of the resulting phenoxide on 3-chlorobenzyl chloride.
Mechanism: The reaction proceeds via an SN2 mechanism.[2][3] The choice of a polar aprotic solvent is crucial as it solvates the cation of the base without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity.
Caption: Workflow for Classical Williamson Ether Synthesis.
Experimental Protocol (Adapted from similar phenolic ether syntheses):
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add 3-chlorobenzyl chloride (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Route 2: Phase-Transfer Catalysis (PTC) Synthesis
Phase-transfer catalysis offers a significant improvement over the classical method, particularly for reactions involving a water-soluble nucleophile and a water-insoluble electrophile.[4] In this case, the phenoxide is generated in an aqueous phase and transferred to an organic phase containing the 3-chlorobenzyl chloride by a phase-transfer catalyst, such as a quaternary ammonium salt.[5]
Mechanism: The PTC catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion with the phenoxide ion in the aqueous phase. The resulting lipophilic ion pair (Q⁺OAr⁻) migrates into the organic phase, where the phenoxide can react with the alkyl halide. The catalyst then returns to the aqueous phase to repeat the cycle. This method often leads to faster reaction rates and can be performed under milder conditions, sometimes even at room temperature.[6][7]
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Protocol (Based on a patented method for a similar compound): [5]
-
Setup: In a round-bottom flask, dissolve vanillin (1.0 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.).
-
Addition of Alkylating Agent: To this biphasic mixture, add 3-chlorobenzyl chloride (1.1 eq.) dissolved in a suitable organic solvent (e.g., toluene or dichloromethane) with vigorous stirring.
-
Reaction: Stir the mixture at a controlled temperature, typically between 40-60 °C, for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is typically obtained in high purity after simple recrystallization.
Performance Comparison
| Parameter | Route 1: Classical Williamson Synthesis | Route 2: Phase-Transfer Catalysis |
| Reaction Time | 4 - 6 hours | 1 - 3 hours |
| Temperature | 80 - 90 °C | 40 - 60 °C |
| Solvent | Polar aprotic (DMF, Acetonitrile) | Water and an organic solvent (e.g., Toluene) |
| Base | Anhydrous K₂CO₃ | Aqueous NaOH |
| Catalyst | None | Quaternary ammonium salt (e.g., TBAB) |
| Yield | Good to excellent (typically 70-85%) | Excellent (often >90%)[5] |
| Work-up | More complex (removal of high-boiling solvent) | Simpler (phase separation) |
| Green Chemistry | Use of hazardous solvents | Use of water as a primary solvent |
| Scalability | Moderate | High |
Expert Insights and Causality
The superiority of the Phase-Transfer Catalysis route stems from several key factors. The use of a two-phase system with a catalyst that facilitates the transport of the reactive species across the phase boundary overcomes the solubility issues inherent in the classical method. This leads to a higher effective concentration of the reactants in the organic phase, resulting in significantly faster reaction rates at lower temperatures.
Furthermore, the use of aqueous sodium hydroxide is more cost-effective and operationally simpler than handling anhydrous potassium carbonate and polar aprotic solvents like DMF, which can be difficult to remove completely. The milder reaction conditions of the PTC method also tend to minimize side reactions, leading to higher selectivity and purity of the final product. For industrial applications, the ease of separation and the potential for catalyst recycling make the PTC route a more economically viable and environmentally friendly option.
Product Characterization
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8 ppm), aromatic protons on both rings (6.9-7.5 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and a singlet for the methoxy protons (~3.9 ppm).
-
¹³C NMR: Key signals would be the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (110-155 ppm), the benzylic methylene carbon (~70 ppm), and the methoxy carbon (~56 ppm).
-
IR Spectroscopy: Characteristic peaks would be observed for the aldehyde C=O stretch (~1680 cm⁻¹), C-O-C ether linkages (~1260 and 1140 cm⁻¹), and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the product.
Conclusion
Both the classical Williamson ether synthesis and the Phase-Transfer Catalysis method are viable routes for the synthesis of this compound. However, a comparative analysis clearly demonstrates that the PTC approach offers significant advantages in terms of reaction efficiency, operational simplicity, cost-effectiveness, and adherence to the principles of green chemistry. For researchers and drug development professionals, the PTC method represents a more robust and scalable solution for the production of this important chemical intermediate. The milder reaction conditions and higher yields associated with PTC make it the recommended route for both laboratory-scale synthesis and industrial production.
References
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Publishing. (URL: [Link])
-
Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride | Request PDF - ResearchGate. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (URL: [Link])
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (URL: [Link])
-
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde - PubChem. (URL: [Link])
-
14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
- CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google P
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Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (URL: [Link])
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Industrial Phase-Transfer Catalysis. (URL: [Link])
-
FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... - ResearchGate. (URL: [Link])
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Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde | Orbital: The Electronic Journal of Chemistry. (URL: [Link])
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Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. (URL: [Link])
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PTC O-Alkylation With a Secondary Benzyl Bromide. (URL: [Link])
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Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts - MDPI. (URL: [Link])
-
Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis by aqueous omega phase | Request PDF - ResearchGate. (URL: [Link])
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3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem. (URL: [Link])
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A Researcher's Guide to Validating the Biological Target of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde as a Putative MTHFD2 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of novel small molecules, using 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde as a case study for a putative inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). We will navigate through a multi-tiered validation process, from initial biochemical confirmation to cellular target engagement and phenotypic consequence, while objectively comparing its potential performance with established MTHFD2 inhibitors.
The Rationale for Targeting MTHFD2 in Oncology
MTHFD2 is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a network of pathways essential for the biosynthesis of nucleotides and amino acids.[1][2] Notably, MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers, while its expression is low or absent in most healthy adult tissues.[2][3] This differential expression pattern makes MTHFD2 an attractive and potentially selective target for cancer therapy.[3] Inhibition of MTHFD2 disrupts the supply of one-carbon units, leading to impaired DNA synthesis and repair, ultimately triggering replication stress and cell death in rapidly proliferating cancer cells.[4][5]
This guide will delineate a logical, self-validating experimental workflow to ascertain if this compound indeed targets MTHFD2 and elicits the expected anti-cancer effects.
A Multi-pronged Approach to Target Validation
A robust target validation strategy relies on a convergence of evidence from diverse experimental approaches. We will progress from direct biochemical assays to more complex cellular and phenotypic analyses.
Figure 1: A streamlined workflow for MTHFD2 target validation.
I. Biochemical Validation: Direct Inhibition of MTHFD2 Activity
The initial and most direct method to validate the target is to assess the compound's ability to inhibit the enzymatic activity of purified MTHFD2 protein.
Experimental Protocol: In Vitro MTHFD2 Inhibition Assay (NAD(P)H-Glo™ Assay)
This assay measures the production of NADH, a product of the MTHFD2-catalyzed reaction, using a bioluminescent readout.
Materials:
-
Recombinant human MTHFD2 protein
-
This compound and comparator inhibitors (LY345899, DS18561882, TH9619)
-
NADP/NADPH-Glo™ Assay kit (Promega)
-
Assay buffer (specific composition may vary, but typically contains a buffer like Tris-HCl, a reducing agent like DTT, and MgCl2)
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
Procedure:
-
Prepare serial dilutions of this compound and comparator inhibitors in DMSO.
-
In a 384-well plate, add the compounds to the assay buffer.
-
Add recombinant MTHFD2 protein to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (CH2-THF) and cofactor (NAD+).
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and detect the generated NADH by adding the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable sigmoidal model.
Expected Outcome: A dose-dependent decrease in luminescence in the presence of an active inhibitor, indicating reduced NADH production and, therefore, MTHFD2 inhibition.
II. Cellular Target Engagement: Confirming Interaction in a Biological Context
Demonstrating that the compound interacts with its intended target within the complex environment of a living cell is a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Materials:
-
Cancer cell line with high MTHFD2 expression (e.g., SW620, HL-60)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MTHFD2 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Treat cultured cells with either the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured, stable protein) from the precipitated denatured proteins by centrifugation.
-
Analyze the amount of soluble MTHFD2 in the supernatant by Western blotting using an anti-MTHFD2 antibody.
-
Quantify the band intensities to generate a melting curve.
Expected Outcome: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating that the compound binds to and stabilizes MTHFD2 within the cell.
Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).
III. Phenotypic Analysis: Linking Target Engagement to Cellular Consequences
Validating that target engagement translates into a relevant biological effect is paramount. For an MTHFD2 inhibitor, this involves assessing its impact on cancer cell proliferation, survival, and the underlying metabolic pathways.
Cell Viability and Proliferation Assays
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
Colony Formation Assay: Assesses the long-term proliferative capacity of single cells.
-
Wound Healing/Transwell Migration and Invasion Assays: Evaluates the impact on cell motility and metastatic potential.[3]
Mechanism of Action Studies
-
Cell Cycle Analysis: MTHFD2 inhibition is known to cause S-phase arrest.[5] This can be assessed by flow cytometry after propidium iodide staining.
-
Apoptosis Assays: Annexin V/PI staining followed by flow cytometry can quantify the induction of apoptosis.
-
DNA Damage and Replication Stress Analysis:
-
Immunofluorescence for γH2AX: Staining for phosphorylated H2AX (a marker of DNA double-strand breaks) reveals the extent of DNA damage.[5]
-
DNA Fiber Assay: This technique directly visualizes and quantifies replication fork dynamics, allowing for the measurement of replication fork speed and stalling.[5]
-
Experimental Protocol: DNA Fiber Assay
Materials:
-
Cancer cell line (e.g., U2OS)
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)
-
Lysis buffer (e.g., 0.5% SDS, 200 mM Tris-HCl pH 7.4, 50 mM EDTA)
-
Spreading buffer (e.g., PBS with 0.5% Triton X-100)
-
Antibodies: anti-BrdU (for CldU) and anti-BrdU (for IdU)
-
Fluorescently labeled secondary antibodies
Procedure:
-
Treat cells with the test compound or vehicle.
-
Sequentially pulse-label the cells with CldU (e.g., 20-25 µM for 20-30 minutes) and then IdU (e.g., 200-250 µM for 20-30 minutes).
-
Harvest the cells and lyse them on a glass slide.
-
Tilt the slide to allow the DNA to spread, creating "fibers."
-
Fix and denature the DNA.
-
Perform immunofluorescence staining to detect the CldU and IdU tracks.
-
Image the fibers using a fluorescence microscope and measure the length of the labeled tracks.
Expected Outcome: A significant reduction in the length of the DNA fibers in compound-treated cells, indicating a decrease in replication fork speed, a hallmark of replication stress.
IV. Comparative Analysis with Alternative MTHFD2 Inhibitors
A crucial aspect of this guide is to benchmark the performance of this compound against known MTHFD2 inhibitors.
| Compound | Biochemical IC50 (MTHFD2) | Cellular Potency (GI50/IC50) | Primary Mechanism of Action | Reference |
| This compound | To be determined | To be determined | Putative MTHFD2 inhibition | - |
| LY345899 | ~663 nM | Cell-impermeable in some studies | Dual MTHFD1/MTHFD2 inhibitor | [4] |
| DS18561882 | Potent and selective | ~140 nM (MDA-MB-231) | Inhibition of purine synthesis | [4] |
| TH9619 | Potent | Potent in various cancer cell lines | Induces thymidylate depletion | [4] |
Note: IC50 and GI50 values can vary depending on the cell line and assay conditions.
V. Delving into the Signaling Pathways
MTHFD2 activity has been linked to key oncogenic signaling pathways. Validating the impact of your compound on these pathways provides further evidence of its on-target activity.
Figure 3: MTHFD2's central role in metabolism and oncogenic signaling.
-
AKT Pathway: MTHFD2 has been shown to promote cancer cell proliferation by activating the AKT signaling pathway.[6] Inhibition of MTHFD2 would be expected to decrease the phosphorylation of AKT and its downstream targets.
-
STAT3 Pathway: MTHFD2 can also promote cancer growth and metastasis through the activation of the STAT3 signaling pathway.[4][7] A validated MTHFD2 inhibitor should lead to reduced STAT3 phosphorylation.
Western blotting for the phosphorylated and total forms of these proteins in compound-treated cells can confirm these effects.
VI. Rescue Experiments: Confirming the Metabolic Consequences
To further solidify that the observed cellular phenotypes are a direct result of MTHFD2 inhibition and the subsequent disruption of one-carbon metabolism, rescue experiments can be performed.
-
Thymidine Rescue: The anti-proliferative effects of MTHFD2 inhibition can often be rescued by supplementing the cell culture medium with thymidine, bypassing the block in de novo thymidylate synthesis.[4]
-
Formate/Hypoxanthine Rescue: Similarly, supplementing with formate or hypoxanthine can rescue the effects of purine synthesis inhibition.[1]
Successful rescue of the compound's effects with these metabolites provides strong evidence for an on-target mechanism.
Conclusion
Validating the biological target of a novel compound like this compound requires a systematic and multi-faceted approach. By following the experimental framework outlined in this guide, researchers can confidently determine if this molecule is a bona fide MTHFD2 inhibitor. This rigorous validation process, encompassing biochemical, cellular, and phenotypic analyses, is essential for advancing promising new therapeutic candidates from the bench to the clinic. The comparative data generated will be invaluable in positioning this novel compound within the existing landscape of MTHFD2-targeted therapies.
References
- Ramos, L., Henriksson, M., Helleday, T., & Green, A. C. (2024). Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response.
- Sugiura, A., Andrejeva, G., Voss, K., Heintzman, D. R., Xu, X., Madden, M. Z., ... & Rathmell, J. C. (2022). MTHFD2 is a metabolic checkpoint controlling effector and regulatory T cell fate and function. Immunity, 55(1), 65-81.
- Bonagas, N., Gustafsson, N. M. S., Henriksson, M., Marttila, P., Ståhle, J., Al-Ameri, M., ... & Helleday, T. (2022). Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress.
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- Nilsson, R., Jain, M., Madhusudhan, N., Sheppard, N. G., Strittmatter, L., Kampf, C., ... & Mootha, V. K. (2014). Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. As this compound is a substituted aromatic aldehyde, its hazard profile necessitates rigorous adherence to safety procedures to mitigate risks to laboratory personnel. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the required safety measures.
Understanding the Hazard: The "Why" Behind the Precautions
Based on available data for similar molecules, the primary anticipated hazards are:
-
Skin Irritation (Category 2): Aromatic aldehydes can defat the skin, leading to irritation, redness, and dermatitis upon contact.[1][2][3][5][6]
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes is likely to cause significant irritation and potential damage.[1][2][3][5][6][7]
-
Respiratory Tract Irritation (STOT SE 3): Inhalation of the compound, likely as a dust or aerosol, may irritate the respiratory system.[1][2][3][5][6]
-
Potential for Allergic Skin Reaction: Some substituted benzaldehydes are known to be skin sensitizers.[2]
Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and the respiratory system.
Core Protective Measures: Your Essential Armor
The selection of PPE is the most critical barrier between the researcher and the chemical. The following are the minimum requirements for handling this compound in a laboratory setting.
Engineering Controls: The First Line of Defense
Before considering personal equipment, engineering controls must be in place. All handling of this compound, especially when weighing or transferring, must be conducted within a certified chemical fume hood.[8][9][10][11] The fume hood provides critical ventilation to prevent the inhalation of any airborne particles or vapors.
Personal Protective Equipment (PPE) Protocol
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high risk of splashing. | Protects against accidental splashes and airborne dust.[6][12][13] Goggles provide a seal around the eyes, which is superior to safety glasses.[13] |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile provides good resistance against a range of organic chemicals.[6][12][14] Always inspect gloves for tears or punctures before use.[10] For prolonged contact, consult the manufacturer's breakthrough time data. |
| Body Protection | A buttoned, long-sleeved laboratory coat. Closed-toe shoes made of a non-porous material. | Protects skin and personal clothing from contamination.[12][15] For larger quantities, a chemical-resistant apron is recommended.[16] |
| Respiratory Protection | Not typically required when work is performed within a functional chemical fume hood. | A fume hood is the primary means of respiratory protection.[10] In the event of a large spill or failure of ventilation, a NIOSH/MSHA approved respirator with an organic vapor cartridge would be necessary.[6] |
Operational Workflow: From Preparation to Disposal
A systematic approach to the handling process is crucial for ensuring safety. The following workflow outlines the key stages.
Step 1: Pre-Experiment Planning
-
Hazard Review: Read this guide and any available safety information thoroughly.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[4]
-
Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
Step 2: Donning PPE
Follow a specific sequence to avoid contamination:
-
Put on the laboratory coat.
-
Put on eye and face protection (goggles/face shield).
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations of the solid or its solutions deep within the chemical fume hood.[11]
-
Avoid direct contact with the chemical. Use spatulas, weigh paper, and appropriate glassware.
Step 4: Doffing PPE and Decontamination
This process is critical to prevent carrying contaminants out of the lab.
-
Remove gloves first, peeling them off without touching the outer surface with bare skin.
-
Remove the laboratory coat.
-
Remove eye and face protection.
Safe Handling Workflow Diagram
Caption: A workflow for the safe handling of this compound.
Emergency and Disposal Protocols
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Spill Management
-
For small spills within a fume hood, absorb the material with an inert substance like vermiculite, sand, or earth.[8]
-
Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Waste Disposal
-
All waste materials, including the chemical itself, empty containers, and contaminated PPE (like gloves), must be disposed of as hazardous chemical waste.[9]
-
Collect waste in a clearly labeled, sealed container.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]
References
- Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxy-4-methoxybenzaldehyde.
- Fluorochem Ltd. (2013). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde.
- Sigma-Aldrich Inc. (2024). Safety Data Sheet: Vanillin.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde.
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PubChem. (2026). 3-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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- RIFM. (2023). o-methoxybenzaldehyde, CAS Registry Number 135-02-4.
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health & Safety Office.
- The Journal of Organic Chemistry. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- NextGen Protocols. (n.d.).
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PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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- U.S. Environmental Protection Agency. (2009). Final Contaminant Candidate List 3 Chemicals Identifying the Universe.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
